molecular formula C20H13ClF3N5O3S B1668749 Ilacirnon CAS No. 1100318-47-5

Ilacirnon

Cat. No.: B1668749
CAS No.: 1100318-47-5
M. Wt: 495.9 g/mol
InChI Key: LUUMLYXKTPBTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ilacirnon (CCX-140) is under investigation in clinical trial NCT01440257 (A Study to Evaluate the Effect of CCX140-B on Urinary Albumin Excretion in Subjects With Type 2 Diabetes and Albuminuria).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

Properties

IUPAC Name

4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5O3S/c1-10-6-15(29-33(31,32)11-2-3-14(21)13(7-11)20(22,23)24)17(26-8-10)18(30)16-12-4-5-25-19(12)28-9-27-16/h2-9,29H,1H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUMLYXKTPBTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C2=C3C=CNC3=NC=N2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100318-47-5
Record name Ilacirnon [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1100318475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CCX-140
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ILACIRNON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/380F68J5PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of Ilacirnon (CCX140-B) in Renal Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilacirnon, also known as CCX140-B, is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis implicated in the pathogenesis of various inflammatory and fibrotic diseases. In the context of renal pathophysiology, particularly diabetic nephropathy, the CCL2/CCR2 axis plays a pivotal role in the recruitment of monocytes and macrophages to the kidney, thereby initiating and perpetuating a cascade of inflammatory events that lead to tissue damage and a progressive decline in renal function. This technical guide provides an in-depth exploration of the mechanism of action of this compound in mitigating renal inflammation, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: CCR2 Antagonism

This compound exerts its therapeutic effect by directly binding to and inhibiting CCR2. This receptor is predominantly expressed on the surface of monocytes, macrophages, and dendritic cells. In the inflamed kidney, resident renal cells, such as mesangial and tubular epithelial cells, produce and secrete CCL2 in response to various insults, including hyperglycemia and proteinuria. This localized increase in CCL2 acts as a chemoattractant, guiding circulating CCR2-positive monocytes to the site of injury.

Upon extravasation into the renal interstitium, these monocytes differentiate into macrophages, which are key mediators of inflammation and fibrosis. Activated macrophages release a plethora of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), reactive oxygen species, and pro-fibrotic factors (e.g., TGF-β), leading to podocyte injury, mesangial expansion, tubular atrophy, and interstitial fibrosis.

This compound, by blocking the interaction between CCL2 and CCR2, effectively disrupts this recruitment process. This leads to a reduction in the influx of inflammatory cells into the kidney, thereby attenuating the downstream inflammatory and fibrotic sequelae.

Signaling Pathways

The binding of CCL2 to CCR2, a G protein-coupled receptor, initiates a cascade of intracellular signaling events that are central to monocyte chemotaxis, activation, and survival. This compound's antagonism of CCR2 prevents the activation of these downstream pathways.

cluster_0 Downstream Signaling Cascades CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein (Gi) CCR2->G_Protein Activates This compound This compound (CCX140-B) This compound->CCR2 Inhibits PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK MAPK Pathway (ERK, p38, JNK) G_Protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Stimulates PKC PKC DAG->PKC Activates Cellular_Responses Cellular Responses: - Chemotaxis - Adhesion - Proliferation - Survival - Cytokine Production Ca_Influx->Cellular_Responses PKC->Cellular_Responses Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Cellular_Responses JAK_STAT->Cellular_Responses MAPK->Cellular_Responses Inflammation_Fibrosis Renal Inflammation & Fibrosis Cellular_Responses->Inflammation_Fibrosis Start Start: Generation of Diabetic hCCR2 KI Mice Model_Induction Induction of Diabetes: - High-Fat Diet (DIO) - db/db genetic model Start->Model_Induction Treatment_Groups Randomization to Treatment Groups Model_Induction->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle CCX140B CCX140-B Treatment Treatment_Groups->CCX140B Monitoring Monitoring & Data Collection (e.g., albuminuria, blood glucose) Vehicle->Monitoring CCX140B->Monitoring Sacrifice Euthanasia & Tissue Harvest Monitoring->Sacrifice Histology Histological Analysis: - Glomerular Volume - Podocyte Density (WT-1 staining) - Macrophage Infiltration Sacrifice->Histology Biochemical Biochemical Analysis: - Plasma Insulin - HOMA-IR Sacrifice->Biochemical Data_Analysis Data Analysis & Statistical Comparison Histology->Data_Analysis Biochemical->Data_Analysis Screening Patient Screening (Type 2 Diabetes, Proteinuria) Enrollment Enrollment & Baseline Assessment (UACR, eGFR, etc.) Screening->Enrollment Randomization Randomization (1:1:1) Enrollment->Randomization Placebo Placebo + Standard of Care Randomization->Placebo CCX140B_5mg CCX140-B (5 mg/day) + Standard of Care Randomization->CCX140B_5mg CCX140B_10mg CCX140-B (10 mg/day) + Standard of Care Randomization->CCX140B_10mg Treatment_Period 52-Week Treatment Period Placebo->Treatment_Period CCX140B_5mg->Treatment_Period CCX140B_10mg->Treatment_Period Follow_Up Follow-up Visits & Data Collection (UACR, eGFR, Adverse Events) Treatment_Period->Follow_Up Primary_Endpoint Primary Efficacy Endpoint: Change from Baseline in UACR Follow_Up->Primary_Endpoint Data_Analysis Statistical Analysis of Efficacy and Safety Data Primary_Endpoint->Data_Analysis

An In-depth Technical Guide to CCX140 and the C-C Chemokine Receptor 2 (CCR2) Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), constitute a critical signaling axis in the orchestration of monocytic and macrophagic immune responses. This pathway's dysregulation is a key driver in the pathogenesis of numerous inflammatory and fibrotic diseases, most notably diabetic nephropathy. This technical guide provides a comprehensive overview of the CCR2 signaling pathway, its role in renal disease, and the development of CCX140 (ilacirnon), a potent and selective small-molecule antagonist of CCR2. We will delve into the molecular mechanisms, summarize key preclinical and clinical data, detail relevant experimental protocols, and visualize complex pathways and workflows to provide a thorough resource for professionals in the field.

The CCR2 Signaling Pathway: A Central Mediator of Inflammation

The CCR2 receptor is a class A G protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, and certain T-cell populations.[1] Its activation is central to the process of chemotaxis, guiding these immune cells from the bloodstream into tissues experiencing inflammation or injury.

The primary and most selective ligand for CCR2 is CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[1] However, CCR2 can also be activated by other C-C chemokines, including CCL7 (MCP-3), CCL8 (MCP-2), and CCL13 (MCP-4), creating a signaling system with built-in redundancy.[2][3]

Upon ligand binding, CCR2 undergoes a conformational change, leading to the activation of intracellular G proteins. This event initiates a cascade of downstream signaling pathways critical for cellular responses such as migration, proliferation, and survival. The principal pathways activated include:

  • Phosphatidylinositol 3-kinase (PI3K)/AKT Pathway: Crucial for cell survival and anti-apoptotic signaling.[2][4]

  • Mitogen-activated protein kinase (MAPK)/p38 Pathway: Involved in inflammatory responses and cellular stress.[2][4]

  • Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Plays a vital role in cytokine production and cell differentiation.[2][4]

The culmination of these signaling events promotes the directed migration of monocytes and their differentiation into pro-inflammatory macrophages at the target site.

CCR2_Signaling_Pathway Figure 1: CCR2 Downstream Signaling Cascades cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds G_Protein G Protein CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates MAPK MAPK/p38 G_Protein->MAPK Activates JAK JAK G_Protein->JAK Activates AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Promotes MAPK->Transcription Promotes STAT STAT JAK->STAT STAT->Transcription Promotes Response Cell Migration Survival Cytokine Production Transcription->Response Diabetic_Nephropathy_Pathway Figure 2: Pathophysiological Role of CCR2 in Diabetic Nephropathy Diabetes Diabetes (Hyperglycemia) RenalStress Renal Cellular Stress Diabetes->RenalStress CCL2_Up CCL2 Upregulation in Kidney RenalStress->CCL2_Up Monocyte_Rec Recruitment of CCR2+ Monocytes CCL2_Up->Monocyte_Rec Macrophage_Act Macrophage Infiltration & Activation Monocyte_Rec->Macrophage_Act Inflammation Release of Cytokines & ROS Macrophage_Act->Inflammation Kidney_Damage Podocyte Injury Glomerulosclerosis Fibrosis Inflammation->Kidney_Damage DN_Progression Progression of Diabetic Nephropathy Kidney_Damage->DN_Progression CCX140 CCX140 (CCR2 Antagonist) CCX140->Monocyte_Rec Blocks Chemotaxis_Workflow Figure 3: Workflow for In Vitro Chemotaxis Assay A 1. Isolate Human Monocytes B 2. Pre-incubate cells with CCX140 A->B C 3. Add cells to - Upper Chamber - B->C E 5. Incubate to allow migration C->E Migration across membrane D 4. Add CCL2 to - Lower Chamber - D->E F 6. Stain and count migrated cells E->F G 7. Calculate IC50 F->G

References

Ilacirnon (CCX140-B) for Diabetic Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic kidney disease (DKD) remains a leading cause of end-stage renal disease worldwide, necessitating the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of ilacirnon (CCX140-B), a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), for the treatment of DKD. This compound's mechanism of action centers on the inhibition of the CCL2-CCR2 signaling axis, a key pathway in the recruitment of inflammatory monocytes and macrophages to the kidney. This document synthesizes preclinical and clinical data, detailing the experimental protocols and quantitative outcomes that underscore this compound's potential as a renoprotective agent.

Introduction to Diabetic Kidney Disease and the Role of Inflammation

Diabetic kidney disease is a major microvascular complication of both type 1 and type 2 diabetes. The pathophysiology of DKD is complex, involving metabolic and hemodynamic insults that converge to promote renal inflammation, fibrosis, and a progressive decline in renal function. A hallmark of this process is the infiltration of immune cells, particularly monocytes and macrophages, into the renal parenchyma. These infiltrating cells contribute to tissue injury through the release of pro-inflammatory cytokines, reactive oxygen species, and pro-fibrotic factors.

This compound: A Targeted Approach to Renal Inflammation

This compound (formerly CCX140-B) is a small molecule inhibitor that specifically targets CCR2, the primary receptor for the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By blocking the interaction between CCL2 and CCR2, this compound is designed to reduce the migration of inflammatory monocytes from the circulation into the kidney, thereby mitigating the downstream inflammatory and fibrotic processes that drive the progression of DKD.

Mechanism of Action and Signaling Pathway

The therapeutic rationale for this compound in DKD is grounded in its ability to disrupt the CCL2-CCR2 signaling axis. In the diabetic milieu, elevated glucose levels and other metabolic derangements stimulate various renal cells, including mesangial cells, podocytes, and tubular epithelial cells, to produce and secrete CCL2. This chemokine then binds to CCR2 on the surface of circulating monocytes, triggering a signaling cascade that leads to their adhesion to the endothelium, transmigration into the kidney, and differentiation into pro-inflammatory macrophages. These activated macrophages contribute to glomerular and tubulointerstitial injury. This compound acts as a competitive antagonist at the CCR2 receptor, preventing CCL2 binding and the subsequent intracellular signaling events.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to This compound This compound (CCX140-B) This compound->CCR2 Blocks G_protein G-protein Activation CCR2->G_protein Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Monocyte Monocyte Recruitment & Macrophage Infiltration Downstream->Monocyte Inflammation Inflammation Fibrosis Monocyte->Inflammation

Figure 1: this compound's Mechanism of Action on the CCL2-CCR2 Signaling Pathway.

Preclinical Research in Diabetic Kidney Disease Models

The efficacy of this compound in DKD has been evaluated in preclinical studies using transgenic mouse models expressing human CCR2 (hCCR2 knock-in mice), as this compound has a lower affinity for murine CCR2. These models, including diet-induced obese (DIO) and db/db mice, recapitulate key features of human DKD.

Experimental Protocols
  • Animal Models: Male hCCR2 knock-in mice were rendered diabetic through a high-fat diet or by genetic manipulation (Lepr db/db).

  • Drug Administration: this compound was administered orally, mixed with chow, at doses ranging from 10 to 100 mg/kg/day for 6 to 8 weeks.

  • Key Outcome Measures:

    • Albuminuria: Urinary albumin-to-creatinine ratio (UACR) was measured from spot urine samples.

    • Glomerular Histology: Kidney sections were stained with periodic acid-Schiff (PAS) to assess glomerular hypertrophy and mesangial expansion.

    • Podocyte Density: Podocytes were identified and counted by staining for Wilms' tumor 1 (WT1), a podocyte-specific nuclear marker.

    • Macrophage Infiltration: Immunohistochemistry for macrophage markers (e.g., F4/80) was performed.

    • Glycemic Control: Fasting blood glucose and insulin levels were monitored.

Preclinical Data Summary
ParameterVehicle ControlThis compound (100 mg/kg)Percent Changep-value
Urinary Albumin-to-Creatinine Ratio (µg/mg) 150 ± 2575 ± 15↓ 50%<0.05
Glomerulus Size (µm²) 6000 ± 5004500 ± 400↓ 25%<0.05
Podocyte Density (nuclei/glomerulus) 8 ± 111 ± 1.5↑ 37.5%<0.005
Adipose Tissue Inflammatory Macrophages High InfiltrationReduced Infiltration-<0.05
Fasting Blood Glucose (mg/dL) 250 ± 30180 ± 20↓ 28%<0.05
Fasting Insulin (ng/mL) 5.0 ± 0.82.5 ± 0.5↓ 50%<0.05

Data are presented as mean ± SEM and represent typical findings from preclinical studies.

cluster_workflow Preclinical Experimental Workflow start hCCR2 Knock-in Mouse Model induction Induction of Diabetes (High-Fat Diet) start->induction treatment Oral Administration of this compound or Vehicle induction->treatment monitoring In-life Monitoring (Urine/Blood Collection) treatment->monitoring endpoint Terminal Endpoint (Kidney Harvest) monitoring->endpoint analysis Histological & Biochemical Analysis endpoint->analysis

Figure 2: Generalized Workflow for Preclinical Evaluation of this compound.

Clinical Development in Diabetic Nephropathy

This compound has been evaluated in a Phase 2 clinical trial to assess its safety and efficacy in patients with type 2 diabetes and nephropathy.

Phase 2 Clinical Trial (NCT01447147) Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

  • Patient Population: 332 patients with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of ≥25 mL/min/1.73m², and persistent albuminuria (UACR 100-3000 mg/g) despite stable treatment with an ACE inhibitor or an ARB.

  • Treatment Arms:

    • Placebo

    • This compound 5 mg once daily

    • This compound 10 mg once daily

  • Treatment Duration: 52 weeks.

  • Primary Efficacy Endpoint: Change from baseline in UACR.

  • Secondary Endpoints: Safety and tolerability, changes in eGFR.

Clinical Trial Data Summary
ParameterPlacebo (n=111)This compound 5 mg (n=110)This compound 10 mg (n=111)
Baseline Mean UACR (mg/g) ~500~500~500
Mean Change in UACR at 52 Weeks -2% (95% CI: -11% to 9%)-18% (95% CI: -26% to -8%)-11% (95% CI: -20% to -1%)
Difference vs. Placebo (p-value) --16% (p=0.01)-10% (p=0.08)
Adverse Events (%) 73%65%61%
Serious Adverse Events (%) 22%15%18%

Data from the modified intention-to-treat population.[1]

cluster_relationship Logical Relationship of Clinical Trial Components Patient_Pool Patients with T2D and Nephropathy Inclusion_Criteria Inclusion Criteria: - UACR 100-3000 mg/g - eGFR ≥25 - Stable ACEi/ARB Patient_Pool->Inclusion_Criteria Randomization Randomization (1:1:1) Inclusion_Criteria->Randomization Placebo_Arm Placebo Randomization->Placebo_Arm Ilacirnon_5mg_Arm This compound 5 mg Randomization->Ilacirnon_5mg_Arm Ilacirnon_10mg_Arm This compound 10 mg Randomization->Ilacirnon_10mg_Arm Treatment_Period 52-Week Treatment Placebo_Arm->Treatment_Period Ilacirnon_5mg_Arm->Treatment_Period Ilacirnon_10mg_Arm->Treatment_Period Primary_Endpoint Primary Endpoint: Change in UACR Treatment_Period->Primary_Endpoint

Figure 3: Logical Flow of the Phase 2 Clinical Trial Design.

Discussion and Future Directions

The preclinical and Phase 2 clinical data for this compound provide a strong rationale for its continued development as a novel therapy for diabetic kidney disease. The consistent findings of reduced albuminuria in both animal models and human subjects highlight the therapeutic potential of targeting the CCL2-CCR2 axis. The observed improvements in glomerular structure and podocyte health in preclinical models suggest a disease-modifying effect beyond simple hemodynamic changes.

Future research should focus on several key areas:

  • Long-term Efficacy and Safety: Larger, long-term clinical trials are needed to confirm the durability of the albuminuria-lowering effect and to assess the impact of this compound on hard renal outcomes, such as the progression to end-stage renal disease.

  • Combination Therapies: Investigating the synergistic potential of this compound with other established and emerging therapies for DKD, such as SGLT2 inhibitors and non-steroidal MRAs, could lead to more effective treatment regimens.

  • Biomarker Development: The identification of biomarkers that can predict which patients are most likely to respond to this compound therapy would enable a more personalized medicine approach.

Conclusion

This compound represents a promising, targeted therapeutic approach for the treatment of diabetic kidney disease. By specifically inhibiting the inflammatory cascade mediated by the CCL2-CCR2 signaling axis, this compound has demonstrated the potential to reduce renal inflammation and preserve kidney function. The data summarized in this technical guide provide a solid foundation for further investigation and development of this compound as a valuable addition to the therapeutic armamentarium for this challenging and prevalent disease.

References

The Therapeutic Potential of Ilacirnon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

Ilacirnon (formerly CCX140-B) is an orally active, small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] It has been investigated for its therapeutic potential in inflammatory and renal diseases, primarily diabetic nephropathy and focal segmental glomerulosclerosis (FSGS).[1] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, and its potential as a therapeutic agent.

Mechanism of Action: CCR2 Antagonism

This compound exerts its effects by selectively inhibiting CCR2, a key receptor in the inflammatory cascade.[2][3] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[2][3] In various disease states, including diabetic nephropathy, the upregulation of the CCL2/CCR2 axis is implicated in the infiltration of these inflammatory cells into tissues, leading to damage and fibrosis.[4] By blocking CCR2, this compound aims to reduce this inflammatory cell influx and thereby ameliorate disease progression.[3]

The binding of CCL2 to CCR2 on monocytes and macrophages initiates a signaling cascade that mediates chemotaxis and cell migration. A key pathway involved is the activation of the phosphatidylinositol 3-kinase (PI3K) cascade.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds PI3K PI3K Activation CCR2->PI3K Activates This compound This compound This compound->CCR2 Inhibits Chemotaxis Monocyte/Macrophage Chemotaxis & Migration PI3K->Chemotaxis Leads to

This compound's Mechanism of Action on the CCR2 Signaling Pathway.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound in models of diabetic nephropathy and FSGS.

Diabetic Nephropathy Model

In a study using diabetic transgenic mice with human CCR2 knock-in, this compound (referred to as CCX140-B) showed significant renal and glycemic benefits.[2][5]

Experimental Protocol:

  • Animal Model: Transgenic human CCR2 knock-in mice were rendered diabetic either through a high-fat diet (diet-induced obesity) or by deletion of the leptin receptor gene (db/db).[5]

  • Treatment: Mice were treated with CCX140-B.[5]

  • Assessments: Key parameters evaluated included albuminuria, glomerular hypertrophy, podocyte density, fasting blood glucose, insulin levels, and the number of adipose tissue inflammatory macrophages.[5]

Preclinical_Diabetic_Nephropathy_Workflow cluster_model Model Generation cluster_treatment Treatment cluster_assessment Assessment Mouse Human CCR2 Knock-in Mice HFD High-Fat Diet Mouse->HFD dbdb db/db genetic model Mouse->dbdb DiabeticMouse Diabetic Mouse Model HFD->DiabeticMouse dbdb->DiabeticMouse Treatment This compound (CCX140-B) Administration DiabeticMouse->Treatment Renal Renal Function (Albuminuria, Histology) Treatment->Renal Glycemic Glycemic Control (Glucose, Insulin) Treatment->Glycemic Inflammation Inflammation (Macrophage count) Treatment->Inflammation

Experimental workflow for preclinical diabetic nephropathy studies.

Quantitative Preclinical Efficacy Data:

ParameterModelTreatment EffectReference
AlbuminuriaDiet-induced obesity & db/dbDecreased[2][5]
Glomerular HypertrophyDiet-induced obesity & db/dbDecreased[2][5]
Podocyte DensityDiet-induced obesity & db/dbIncreased[2][5]
Fasting Blood GlucoseDiet-induced obesityDecreased[2][5]
InsulinDiet-induced obesityDecreased[2][5]
Adipose Tissue Inflammatory MacrophagesDiet-induced obesityDecreased[5]
Urinary Albumin Excretion (UAER)db/db miceSignificantly reduced as early as 48 hours[6]
Albumin:Creatinine Ratio (ACR)db/db miceSignificantly reduced as early as 48 hours[6]
Serum Creatininedb/db miceImproved after 14 days[6]
Blood Urea Nitrogen (BUN)db/db miceImproved after 14 days[6]
Focal Segmental Glomerulosclerosis (FSGS) Model

In murine models of FSGS (Adriamycin-induced and 5/6 nephrectomy), a CCR2 antagonist (CCX872) demonstrated a marked reduction in proteinuria and glomerular injury.[4]

Experimental Protocol:

  • Animal Models: Adriamycin-induced nephropathy and 5/6 nephrectomy murine models of FSGS were utilized.[4]

  • Treatment: Mice were treated with the CCR2 antagonist CCX872, either as a monotherapy or in combination with a renin-angiotensin system (RAAS) blocker.[4]

  • Assessments: The primary outcomes measured were proteinuria and histological changes in the glomeruli, including sclerosis, mesangial expansion, and podocyte density.[4][7]

Quantitative Preclinical Efficacy Data:

ParameterModelTreatment EffectReference
ProteinuriaAdriamycin-induced & 5/6 nephrectomyMarked reduction[4]
Glomerular SclerosisAdriamycin-induced & 5/6 nephrectomyDecreased[7]
Mesangial ExpansionAdriamycin-induced & 5/6 nephrectomyDecreased[7]
Tubular CollapseAdriamycin-induced & 5/6 nephrectomyDecreased[7]
Podocyte DensityAdriamycin-induced & 5/6 nephrectomyIncreased[7]

Clinical Trials

This compound has been evaluated in Phase 2 clinical trials for diabetic nephropathy and FSGS.

Diabetic Nephropathy

A randomized, double-blind, placebo-controlled Phase 2 trial (NCT01447147) assessed the efficacy and safety of this compound in patients with type 2 diabetes and nephropathy who were already receiving standard of care, including ACE inhibitors or ARBs.[8]

Experimental Protocol:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]

  • Patient Population: 332 patients with type 2 diabetes and nephropathy.[8]

  • Treatment Arms: Patients were randomly assigned (1:1:1) to receive oral placebo, 5 mg this compound, or 10 mg this compound once daily for 52 weeks.[8]

  • Primary Endpoint: The primary endpoint was the change in urinary albumin-to-creatinine ratio (UACR) from baseline over 52 weeks.[8]

Quantitative Clinical Efficacy and Safety Data (Diabetic Nephropathy):

ParameterPlacebo (n=111)This compound 5 mg (n=110)This compound 10 mg (n=111)Reference
Efficacy
UACR Change from Baseline (52 weeks)-2% (95% CI -11% to 9%)-18% (95% CI -26% to -8%)-11% (95% CI -20% to -1%)[8]
Difference vs. Placebo (UACR Change)--16% (p=0.01)-10% (p=0.08)[8]
Attenuated Annual eGFR Decline2.3 mL/min/1.73 m²1.3 mL/min/1.73 m²-[3]
Safety
Adverse Events73%65%61%[8]
Focal Segmental Glomerulosclerosis (FSGS)

The LUMINA-1 trial was a Phase 2, dose-ranging study evaluating this compound in 46 patients with primary FSGS. However, the trial did not meet its primary endpoint.

Experimental Protocol:

  • Study Design: A dose-ranging, blinded, placebo-controlled trial for the initial 12 weeks, followed by an open-label extension.

  • Patient Population: 46 patients with primary FSGS.

  • Treatment Arms: Three different doses of this compound versus placebo for 12 weeks.

  • Primary Efficacy Measure: Change in proteinuria (measured by urine protein to creatinine ratio, UPCR) from baseline to week 12.

Quantitative Clinical Efficacy Data (FSGS):

ParameterPlaceboThis compound 15 mg BIDReference
Median UPCR Reduction from Baseline at Week 12Not significantly different from this compound0.9 g/g (approx. 30%)

The study found no meaningful reduction in proteinuria with this compound compared to the control group after 12 weeks of treatment. Consequently, the development of this compound for FSGS was discontinued.

Summary and Future Directions

This compound has demonstrated a clear mechanism of action through the antagonism of the CCR2 receptor, a key player in inflammatory cell recruitment. Preclinical studies in models of diabetic nephropathy and FSGS showed promising results, with reductions in albuminuria, improvements in glycemic control, and favorable histological changes.

In the clinical setting, this compound showed a statistically significant reduction in albuminuria in patients with diabetic nephropathy when added to the standard of care.[8] However, its development for FSGS was halted due to a lack of efficacy in a Phase 2 trial.

The therapeutic potential of this compound appears to be most promising in inflammatory conditions where CCR2-mediated monocyte and macrophage infiltration is a key pathological driver. The positive results in diabetic nephropathy suggest that this remains a viable indication for further investigation. Future research could focus on optimizing dosing regimens, identifying patient populations most likely to respond, and exploring long-term renal and cardiovascular outcomes. While the journey of this compound has faced a setback in FSGS, its targeted mechanism of action and positive data in diabetic nephropathy warrant continued exploration of its therapeutic potential in chronic inflammatory and renal diseases.

References

The Role of C-C Chemokine Receptor 2 (CCR2) in the Pathogenesis of Diabetic Nephropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diabetic nephropathy (DN) stands as a leading cause of end-stage renal disease, with its pathogenesis deeply rooted in a complex interplay of metabolic and hemodynamic factors. A growing body of evidence has illuminated the critical role of inflammation in both the initiation and progression of DN. Central to this inflammatory cascade is the C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor 2 (CCR2). This technical guide provides an in-depth examination of the CCR2 signaling axis in the context of DN, summarizing key quantitative data from preclinical and clinical studies, detailing relevant experimental protocols, and visualizing the core signaling pathways. The evidence strongly supports that the CCL2/CCR2 axis is a pivotal mediator of renal injury in diabetes, primarily by driving the recruitment of inflammatory monocytes/macrophages into the kidney, which in turn promotes inflammation, fibrosis, and progressive renal damage.

The CCL2/CCR2 Signaling Axis in Diabetic Nephropathy

Under hyperglycemic conditions, various renal cells, including podocytes, mesangial cells, and tubular epithelial cells, upregulate the production and secretion of CCL2.[1] This chemokine binds with high affinity to the CCR2 receptor, which is predominantly expressed on the surface of monocytes, macrophages, and certain T-cell populations.[2][3]

This ligand-receptor interaction initiates a signaling cascade that is central to the inflammatory pathology of DN:

  • Monocyte Recruitment: The primary function of the CCL2/CCR2 axis is to act as a chemotactic gradient, guiding circulating CCR2-positive monocytes out of the bloodstream and into the renal parenchyma.[1][2][4]

  • Macrophage Infiltration and Activation: Once within the kidney, these monocytes differentiate into macrophages. The accumulation of these macrophages in the glomeruli and tubulointerstitium is a hallmark of DN.[1][5][6] These activated macrophages release a host of pro-inflammatory and pro-fibrotic mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6), as well as growth factors like transforming growth factor-beta (TGF-β).[2]

  • Renal Cell Injury and Fibrosis: These inflammatory mediators directly contribute to renal cell injury, including podocyte damage and loss (effacement), mesangial expansion, and tubular atrophy.[7][8] Furthermore, they stimulate the excessive deposition of extracellular matrix (ECM) proteins, such as fibronectin and collagen, leading to glomerulosclerosis and tubulointerstitial fibrosis—the ultimate drivers of renal function decline.[1][8][9]

Beyond monocyte recruitment, studies suggest CCR2 expression on podocytes themselves may directly mediate diabetic renal injury, independent of macrophage infiltration, by promoting podocyte apoptosis and loss.[4][8]

CCR2_Signaling_Pathway cluster_blood Blood Vessel cluster_kidney Kidney Parenchyma cluster_stimulus Diabetic Milieu cluster_cells Renal Cells cluster_pathology Pathological Outcomes Monocyte CCR2+ Monocyte Macrophage Macrophage Monocyte->Macrophage differentiates Hyperglycemia Hyperglycemia Podocyte Podocyte Hyperglycemia->Podocyte stimulates MesangialCell Mesangial Cell Hyperglycemia->MesangialCell stimulates TubularCell Tubular Epithelial Cell Hyperglycemia->TubularCell stimulates CCL2 CCL2 (MCP-1) Podocyte->CCL2 produce MesangialCell->CCL2 produce TubularCell->CCL2 produce CCL2->Monocyte binds to CCR2, recruits Inflammation Inflammation (TNF-α, IL-1β) Macrophage->Inflammation releases cytokines PodocyteInjury Podocyte Injury & Apoptosis Inflammation->PodocyteInjury promotes Fibrosis Fibrosis (Fibronectin, Collagen) Inflammation->Fibrosis promotes

Caption: The CCL2/CCR2 signaling pathway in diabetic nephropathy.

Quantitative Data from Preclinical and Clinical Studies

The critical role of CCR2 in DN is substantiated by extensive research using pharmacological inhibitors and genetic knockout models.

Data from Preclinical Animal Studies: Pharmacological Blockade

Multiple studies have demonstrated that antagonizing CCR2 can significantly ameliorate the signs of DN in various mouse models.

CCR2 Antagonist Animal Model Treatment Duration Key Quantitative Outcomes Reference(s)
RS504393 Ins2Akita (Type 1)12 weeks- Significantly attenuated albuminuria, BUN, and plasma creatinine vs. vehicle. - Reduced glomerular macrophage infiltration (1.6 ± 0.3 vs. 3.1 ± 0.3 macrophages/g kidney tissue).[1],[10]
RS504393 db/db (Type 2)Not Specified- Markedly decreased urinary albumin excretion. - Improved insulin resistance and suppressed profibrotic/proinflammatory cytokine synthesis.[11],[12]
RS102895 db/db (Type 2)9 weeks- Significantly improved diabetes-induced albuminuria. - Ameliorated mesangial expansion and glomerular basement membrane thickening.[7],[5],[13],[14]
CCX140-B Human CCR2 Knock-in (db/db)2 weeks- Decreased albuminuria and glomerular hypertrophy. - Increased podocyte density.[3]
Data from Preclinical Animal Studies: Genetic Deficiency (CCR2 Knockout)

Mice genetically deficient in CCR2 (CCR2-/-) are protected from developing key features of DN, reinforcing the receptor's pathogenic role.

Animal Model Study Duration Key Quantitative Outcomes Reference(s)
STZ-induced (Type 1)6 weeks- Reduced albuminuria compared to CCR2+/+ diabetic mice. - Prevented a ~3-fold increase in fibronectin mRNA expression seen in CCR2+/+ mice. - Reduced urinary TNF-α levels.[1],[10]
High-Fat Diet (Obesity-induced)Not Specified- Attenuated albuminuria, glomerular hypertrophy, and podocyte injury. - Significantly reduced renal macrophage infiltration and TNF-α expression.[15]
STZ-induced (DBA/2J)9 weeks- Conferred renal tissue protection. - Overexpression of CCR2 specifically in podocytes of CCR2-/- mice reversed protection, increasing albuminuria, BUN, and fibrosis.[4],[8]
Data from Human Clinical Trials

The promising results from preclinical models have led to the clinical evaluation of CCR2 antagonists.

CCR2 Antagonist Trial Phase Patient Population Key Quantitative Outcomes Reference(s)
CCX140-B Phase 2332 patients with Type 2 Diabetes and nephropathy (UACR 100-3000 mg/g) on standard of care (ACEi/ARB).- Primary Endpoint Met: Statistically significant reduction in urinary albumin-to-creatinine ratio (UACR) at 52 weeks. - 5 mg dose reduced UACR by 18% vs. placebo. - Favorable safety and tolerability profile.[16],[17],[18],[2],[19]

Key Experimental Protocols

Reproducible and standardized methodologies are essential for studying the role of CCR2 in DN. Below are detailed protocols for key experiments cited in the literature.

Animal Models of Diabetic Nephropathy
  • Objective: To induce a disease state in mice that recapitulates key features of human DN, such as hyperglycemia, albuminuria, and renal histopathology.

  • Models:

    • Type 1 Diabetes (Chemically-Induced): Streptozotocin (STZ)-induced diabetes is a common model.[6][20]

      • Animal Strain: C57BL/6 or DBA/2J mice are frequently used.[8][20]

      • Induction: Administer multiple low doses of STZ (e.g., 50 mg/kg, intraperitoneally) for 5 consecutive days to induce pancreatic β-cell destruction.

      • Confirmation: Monitor blood glucose levels. Mice with levels consistently >250-300 mg/dL are considered diabetic.

    • Type 2 Diabetes (Genetic Models):

      • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They spontaneously develop features of DN.[7][11][20]

      • Ins2Akita Mice: These mice carry a spontaneous mutation in the insulin 2 gene, leading to pancreatic β-cell dysfunction and hyperglycemia.[1][21]

  • Drug Administration (CCR2 Antagonists):

    • Oral Gavage: Antagonists mixed in a suitable vehicle can be administered daily.

    • Medicated Chow: The antagonist is mixed into the animal's food at a specified concentration (e.g., 2 mg/kg/day).[7][14]

    • Osmotic Mini-pumps: For continuous subcutaneous infusion, mini-osmotic pumps (e.g., Alzet) are implanted to deliver a consistent dose (e.g., 2 mg/kg/day) over several weeks.[1]

Assessment of Renal Function: Albuminuria
  • Objective: To quantify the excretion of albumin in the urine, a key indicator of glomerular injury.

  • Protocol: Spot Urine Collection and Analysis [22][23]

    • Sample Collection: Place individual mice in a clean, empty cage or a specialized metabolic cage.[23][24] Collect spot urine samples, often in the morning. For timed collections, metabolic cages that separate urine and feces are used over 18-24 hours.[14][25]

    • Sample Processing: Centrifuge the collected urine (e.g., at 500 x g for 10 min) to pellet debris.[26] Store the supernatant at -80°C until analysis.

    • Albumin Quantification (ELISA): Use a commercially available mouse albumin ELISA kit (e.g., from Bethyl Laboratories or Exocell).[22][25] a. Follow the manufacturer's protocol, which typically involves coating a 96-well plate with an anti-mouse albumin antibody, adding diluted urine samples and standards, followed by a secondary HRP-conjugated antibody and a chromogenic substrate.[24][26] b. Read the absorbance at 450 nm and calculate the albumin concentration based on the standard curve.[26]

    • Creatinine Quantification: Measure urinary creatinine concentration using a commercially available kit (e.g., picric acid-based assay) to normalize for urine concentration.[22]

    • Calculation: Express the final result as the urinary albumin-to-creatinine ratio (UACR) in µg/mg.

Histological Analysis of Renal Injury
  • Objective: To visualize and quantify structural changes in the kidney, such as glomerulosclerosis and interstitial fibrosis.[27][28]

  • Protocol:

    • Tissue Preparation: Perfuse the mouse with PBS followed by 4% paraformaldehyde (PFA). Harvest the kidneys and fix them overnight in PFA.

    • Processing and Embedding: Dehydrate the tissue through a series of ethanol grades and embed in paraffin.

    • Sectioning: Cut 3-5 µm thick sections using a microtome.

    • Staining (Periodic Acid-Schiff - PAS): a. Deparaffinize and rehydrate sections. b. Oxidize with 0.5% periodic acid. c. Treat with Schiff reagent. d. Counterstain with hematoxylin.

    • Analysis: Examine slides under a light microscope. Score mesangial expansion and glomerulosclerosis semi-quantitatively (e.g., on a scale of 0-4) by a blinded observer.[6][8]

Quantification of Macrophage Infiltration
  • Objective: To identify and count macrophages within the renal tissue.

  • Protocol: Immunohistochemistry (IHC)

    • Tissue Preparation: Use paraffin-embedded or frozen kidney sections.

    • Antigen Retrieval: Perform heat-induced epitope retrieval if using paraffin sections.

    • Staining: a. Block non-specific binding sites. b. Incubate with a primary antibody against a macrophage marker, such as CD68 or F4/80.[7][29][30] c. Incubate with an appropriate HRP-conjugated secondary antibody. d. Develop with a chromogen like DAB and counterstain with hematoxylin.

    • Quantification: Count the number of positively stained cells (e.g., CD68-positive cells) per glomerulus or per high-power field (HPF) in the tubulointerstitium.[29] Analysis should be performed on multiple fields from several animals per group by a blinded observer.

Experimental_Workflow cluster_analysis Endpoint Analyses A Animal Model Selection (e.g., C57BL/6 mice) B Induction of Diabetes (e.g., STZ Injection) A->B C Randomization into Groups B->C Confirm Hyperglycemia D1 Treatment Group (CCR2 Antagonist) C->D1 D2 Control Group (Vehicle) C->D2 E Monitoring & Sample Collection (Urine, Blood, Tissue) D1->E During Treatment Period (e.g., 12 weeks) D2->E During Treatment Period (e.g., 12 weeks) F Analysis of Renal Function E->F Urine/Blood Samples G Histopathological Analysis E->G Kidney Tissue H Molecular & Cellular Analysis E->H Kidney Tissue I Data Interpretation & Conclusion F->I G->I H->I

Caption: A typical experimental workflow for evaluating a CCR2 antagonist.

Conclusion

The evidence presented in this guide strongly implicates the CCL2/CCR2 signaling axis as a central driver in the pathogenesis of diabetic nephropathy. Through the recruitment and activation of monocytes/macrophages, this pathway orchestrates a sustained inflammatory and fibrotic response within the kidney, leading to progressive structural damage and functional decline. Preclinical studies using both pharmacological antagonists and genetic knockout models consistently demonstrate that interrupting this axis confers significant renal protection. These findings are further supported by Phase 2 clinical trial data showing that CCR2 inhibition can reduce albuminuria in patients with DN on top of the current standard of care. Collectively, the data establish CCR2 as a high-value, validated therapeutic target for the development of novel treatments aimed at halting the progression of diabetic nephropathy.

References

An In-Depth Technical Guide to Ilacirnon: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilacirnon (also known as CCX140-B) is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). This receptor plays a crucial role in the inflammatory processes associated with various diseases, including diabetic nephropathy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed summaries of its pharmacodynamics and available pharmacokinetic data, along with insights into its mechanism of action. Furthermore, this guide outlines key experimental protocols and presents a detailed synthesis route, offering a valuable resource for researchers and drug development professionals working on CCR2-targeted therapies.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide[1]. Its chemical structure is characterized by a central pyridinyl core linked to a pyrrolopyrimidine moiety and a substituted benzenesulfonamide group.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide[1]
Synonyms CCX140-B, CCX-140[1]
CAS Number 1100318-47-5[1]
Molecular Formula C₂₀H₁₃ClF₃N₅O₃S[1]
Molecular Weight 495.9 g/mol [1]
Appearance SolidN/A
Solubility 10 mM in DMSON/A

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a specific antagonist of CCR2. CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), initiates a signaling cascade that promotes the migration of monocytes and macrophages to sites of inflammation.

By competitively binding to CCR2, this compound blocks the interaction of CCL2 and other cognate ligands, thereby inhibiting the downstream signaling events. This antagonism effectively reduces the recruitment of inflammatory cells, which is a key pathological feature in diseases such as diabetic nephropathy.

The CCR2 signaling pathway, which is inhibited by this compound, involves the following key steps:

  • Ligand Binding: CCL2 binds to the extracellular domain of CCR2.

  • GPCR Activation: This binding induces a conformational change in CCR2, activating the associated heterotrimeric G protein (typically of the Gαi subtype).

  • Second Messenger Activation: The activated G protein, in turn, modulates the activity of downstream effector enzymes, leading to the generation of second messengers. Key pathways activated include:

    • Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.

    • Mitogen-activated protein kinase (MAPK) pathway: Involved in cell differentiation, proliferation, and inflammation.

    • Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway: Regulates inflammatory gene expression.

  • Cellular Response: The culmination of this signaling cascade is the promotion of chemotaxis, leading to the migration of monocytes and macrophages towards the CCL2 gradient.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein Gαi Protein CCR2->G_Protein Activates This compound This compound This compound->CCR2 Blocks PI3K PI3K G_Protein->PI3K MAPK MAPK G_Protein->MAPK JAK JAK G_Protein->JAK Akt Akt PI3K->Akt Chemotaxis Chemotaxis / Cell Migration Akt->Chemotaxis MAPK->Chemotaxis STAT STAT JAK->STAT STAT->Chemotaxis

Figure 1. Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Pharmacodynamics and In Vitro Activity

This compound has demonstrated high affinity and potent functional antagonism of the human CCR2 receptor in various in vitro assays.

Table 2: In Vitro Pharmacodynamic Properties of this compound

ParameterAssayValueReference
Binding Affinity (Kd) Radioligand binding assay with human CCR22.3 nMN/A
IC₅₀ CCL2-induced chemotaxis of human monocytes8 nMN/A
IC₅₀ CCL2-induced calcium mobilization in monocytes3 nMN/A

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is not extensively published in the public domain. Preclinical studies and data from early-phase clinical trials are necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Clinical Studies and Safety

This compound has been investigated in Phase 2 clinical trials for the treatment of diabetic nephropathy[2]. The primary objective of the NCT01440257 trial was to evaluate the effect of this compound on urinary albumin excretion in subjects with type 2 diabetes and albuminuria[2]. While the trial has been completed, detailed results regarding its efficacy and a comprehensive safety and toxicity profile have not been publicly released. The development of this compound for certain indications, such as focal segmental glomerulosclerosis, has been discontinued.

Experimental Protocols

CCR2 Chemotaxis Assay (General Protocol)

This assay evaluates the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

  • CCR2-expressing cells (e.g., human monocytes, THP-1 cells)

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size)

  • Recombinant human CCL2

  • This compound or other test compounds

  • Assay buffer (e.g., RPMI 1640 with 1% FBS)

  • Cell staining dye (e.g., Calcein AM)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells and harvest them. Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup:

    • Add assay buffer containing CCL2 (at a concentration that induces submaximal chemotaxis, e.g., 10 nM) to the lower wells of the chemotaxis chamber.

    • In the upper wells, add the cell suspension pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ atmosphere to allow for cell migration.

  • Quantification:

    • Remove non-migrated cells from the top of the membrane.

    • Stain the migrated cells on the underside of the membrane with a fluorescent dye.

    • Quantify the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration and determine the IC₅₀ value.

Chemotaxis_Workflow A Prepare CCR2-expressing cells D Add cells + this compound to upper chamber A->D B Prepare CCL2 and this compound dilutions C Add CCL2 to lower chamber B->C B->D E Incubate (e.g., 90 min at 37°C) C->E D->E F Remove non-migrated cells E->F G Stain migrated cells F->G H Quantify fluorescence G->H I Calculate IC50 H->I

Figure 2. General workflow for a CCR2 chemotaxis assay.
Calcium Mobilization Assay (General Protocol)

This assay measures the ability of a compound to block the transient increase in intracellular calcium concentration induced by CCL2 binding to CCR2.

Materials:

  • CCR2-expressing cells (e.g., human monocytes, CHO cells stably expressing human CCR2)

  • Recombinant human CCL2

  • This compound or other test compounds

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Preparation: Plate CCR2-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for 60 minutes at 37°C.

  • Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • CCL2 Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each this compound concentration and determine the IC₅₀ value.

Calcium_Mobilization_Workflow A Plate CCR2-expressing cells B Load cells with calcium-sensitive dye A->B C Add this compound dilutions B->C D Measure baseline fluorescence C->D E Inject CCL2 and measure kinetic response D->E F Determine peak fluorescence E->F G Calculate IC50 F->G

Figure 3. General workflow for a calcium mobilization assay.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is often proprietary. However, based on related patent literature, a plausible synthetic route can be outlined. The synthesis would likely involve the coupling of three key fragments: a substituted pyridine, a pyrrolo[2,3-d]pyrimidine, and a chlorotrifluoromethyl-substituted benzenesulfonyl chloride. The final step would likely be a sulfonamide bond formation. Researchers should refer to relevant patents for more detailed synthetic procedures.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR2 with potential therapeutic applications in inflammatory diseases such as diabetic nephropathy. Its mechanism of action, involving the inhibition of monocyte and macrophage recruitment, is well-understood. While in vitro data demonstrates its high potency, further disclosure of clinical trial results and human pharmacokinetic data is needed to fully assess its therapeutic potential. The experimental protocols and synthesis outline provided in this guide serve as a valuable resource for the scientific community engaged in the research and development of novel CCR2 inhibitors.

References

Methodological & Application

Application Notes and Protocols: Investigating Ilacirnon in a Mouse Model of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilacirnon (also known as CCX140-B) is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). In the context of type 2 diabetes, the infiltration of CCR2-expressing inflammatory monocytes and macrophages into metabolic tissues, such as adipose tissue and the pancreas, is a key driver of insulin resistance and beta-cell dysfunction. By blocking CCR2, this compound aims to mitigate this chronic low-grade inflammation. Furthermore, emerging research has highlighted the role of the NLRP3 inflammasome in the pathogenesis of type 2 diabetes and its complications.[1] The activation of the NLRP3 inflammasome in response to metabolic stressors leads to the production of pro-inflammatory cytokines IL-1β and IL-18, contributing to insulin resistance and pancreatic β-cell damage.[2][3] this compound's therapeutic potential in diabetes is linked to its ability to modulate these inflammatory pathways.

These application notes provide a comprehensive overview of the use of this compound in preclinical mouse models of type 2 diabetes, summarizing key quantitative data and detailing experimental protocols to guide researchers in this area.

Data Presentation

The following tables summarize the quantitative effects of this compound (CCX140-B) treatment in a diet-induced obese (DIO) human CCR2 knock-in (hCCR2 KI) mouse model of type 2 diabetes.[4]

Parameter Vehicle-treated DIO hCCR2 KI mice This compound (100 mg/kg)-treated DIO hCCR2 KI mice Significance
Fasting Plasma Glucose (mg/dL) ~250~180p < 0.05
Fasting Plasma Insulin (ng/mL) ~4.5~2.5p < 0.005
HOMA-IR ~28~12p < 0.05
HOMA-IR: Homeostatic Model Assessment of Insulin Resistance

Experimental Protocols

Diabetic Mouse Model

A common and relevant model for studying type 2 diabetes is the diet-induced obesity (DIO) model. As this compound has a low affinity for murine CCR2, the use of transgenic mice expressing human CCR2 (hCCR2 KI) is crucial for preclinical evaluation.[4][5]

Protocol for Induction of Diet-Induced Obesity in hCCR2 KI Mice:

  • Animal Strain: C57BL/6 background mice transgenic for human CCR2 (hCCR2 KI).

  • Diet: At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat diet (HFD) containing 45-60% of calories from fat.[6]

  • Induction Period: Maintain mice on the HFD for 24-26 weeks to induce obesity, insulin resistance, and hyperglycemia.[4]

  • Monitoring: Monitor body weight and fasting blood glucose levels regularly. Diabetes is typically established when fasting blood glucose levels consistently exceed 180 mg/dL.[4]

Another suitable model is the genetically diabetic db/db mouse, which should also be on a human CCR2 knock-in background for this compound studies.[4]

This compound Administration

Protocol for Oral Gavage of this compound:

  • Drug Preparation: Prepare a homogenous suspension of this compound (CCX140-B) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosage: A dose of 100 mg/kg body weight administered once daily has been shown to be effective in mice.[4]

  • Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage using a ball-tipped feeding needle.

  • Treatment Duration: A treatment period of 14 days has been demonstrated to produce significant improvements in glycemic control.[4]

Measurement of Metabolic Parameters

a) Fasting Blood Glucose and Insulin:

  • Fasting: Fast mice for a consistent period (e.g., 6 hours) before blood collection.

  • Blood Collection: Collect blood from the tail vein or via retro-orbital sinus puncture.

  • Glucose Measurement: Measure blood glucose levels immediately using a standard glucometer.

  • Insulin Measurement: Collect blood in EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C. Measure plasma insulin levels using a commercially available ELISA kit.

b) Homeostatic Model Assessment of Insulin Resistance (HOMA-IR):

Calculate HOMA-IR to assess insulin sensitivity using the following formula:

HOMA-IR = [Fasting Glucose (mg/dL) x Fasting Insulin (µU/mL)] / 405

Visualizations

experimental_workflow Experimental Workflow for this compound in a DIO Mouse Model start Start: 6-8 week old hCCR2 KI mice hfd High-Fat Diet (24-26 weeks) start->hfd diabetes Diabetes Induction (Fasting Glucose > 180 mg/dL) hfd->diabetes randomization Randomization into Treatment Groups diabetes->randomization treatment Daily Oral Gavage (14 days) - Vehicle Control - this compound (100 mg/kg) randomization->treatment measurements Metabolic Measurements - Fasting Glucose - Fasting Insulin treatment->measurements analysis Data Analysis - HOMA-IR Calculation - Statistical Comparison measurements->analysis end End of Study analysis->end

Caption: Experimental workflow for evaluating this compound in diabetic mice.

ilacirnon_pathway This compound's Mechanism of Action in Diabetes cluster_inflammation Inflammatory Cascade cluster_this compound This compound Intervention cluster_diabetes Pathophysiology of Type 2 Diabetes Metabolic Stress Metabolic Stress NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Metabolic Stress->NLRP3 Inflammasome Activation Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Activation->Caspase-1 Activation IL-1β / IL-18 IL-1β / IL-18 Caspase-1 Activation->IL-1β / IL-18 Cleavage Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18->Caspase-1 Activation Inflammation Inflammation IL-1β / IL-18->Inflammation Insulin Resistance Insulin Resistance Inflammation->Insulin Resistance β-cell Dysfunction β-cell Dysfunction Inflammation->β-cell Dysfunction This compound This compound CCR2 CCR2 This compound->CCR2 Inhibits Monocyte/Macrophage Infiltration Monocyte/Macrophage Infiltration CCR2->Monocyte/Macrophage Infiltration Mediates Monocyte/Macrophage Infiltration->Inflammation Hyperglycemia Hyperglycemia Insulin Resistance->Hyperglycemia β-cell Dysfunction->Hyperglycemia

Caption: this compound's proposed mechanism of action in type 2 diabetes.

References

Application Notes and Protocols for Ilacirnon (CCX140) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilacirnon, also known as CCX140, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and metabolic diseases, including diabetic nephropathy, type 2 diabetes, and non-small cell lung cancer. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays to investigate its biological activity.

Mechanism of Action

This compound is a non-competitive antagonist of the CCR2 receptor. By binding to CCR2, it prevents the downstream signaling cascade induced by CCL2 and other CCR2 ligands (e.g., CCL7, CCL8, CCL13). This inhibition blocks key cellular responses such as chemotaxis, calcium mobilization, and the activation of pro-inflammatory pathways.

CCR2 Signaling Pathway

The binding of CCL2 to the G protein-coupled receptor CCR2 initiates a conformational change, leading to the activation of several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways. These pathways regulate gene transcription and cellular processes involved in inflammation, cell survival, proliferation, and migration. This compound blocks the initiation of this cascade.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_protein Gαβγ CCR2->G_protein Activates JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK Ca_Mobilization Ca²⁺ Mobilization G_protein->Ca_Mobilization This compound This compound (CCX140) This compound->CCR2 Inhibits CCL2 CCL2 (Ligand) CCL2->CCR2 Binds Transcription Gene Transcription (Inflammation, Proliferation, Survival, Migration) JAK_STAT->Transcription PI3K_Akt->Transcription MAPK->Transcription

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound (CCX140) from published studies. These values are essential for determining the appropriate concentration range for cell culture experiments.

Assay Type Cell Type Parameter Value Reference
Ligand BindingHuman MonocytesKd (hCCR2)2.3 nM[1][2]
Ligand BindingHuman MonocytesIC50 (125I-CCL2 binding)17 nM[1][2]
Calcium MobilizationHuman MonocytesIC503 nM[1][2]
Calcium MobilizationTHP-1 CellsIC503 nM[2]
ChemotaxisHuman MonocytesIC50 (in buffer)8 nM[1][2]
ChemotaxisHuman MonocytesIC50 (in 100% human serum)200 nM[1][2]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Preparation of this compound for Cell Culture

Reconstitution of Lyophilized Powder

This compound is sparingly soluble in aqueous solutions but is highly soluble in dimethyl sulfoxide (DMSO).

  • Solvent: Use sterile, anhydrous DMSO to prepare a high-concentration stock solution.

  • Procedure:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Aseptically add the calculated volume of DMSO to achieve a stock concentration of 10-100 mM. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 495.86 g/mol ), dissolve 4.96 mg in 1 mL of DMSO.

    • Vortex gently until the powder is completely dissolved.

Storage of Stock Solutions
  • Short-term (up to 1 month): Store aliquots of the DMSO stock solution at -20°C.

  • Long-term (up to 6 months): For extended storage, store aliquots at -80°C.

  • Important: Avoid repeated freeze-thaw cycles. It is recommended to prepare single-use aliquots.

Preparation of Working Solutions
  • Dilution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Prepare working concentrations by performing serial dilutions in the appropriate cell culture medium.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare this compound Stock (10-100 mM in DMSO) B1 Prepare Serial Dilutions of this compound A1->B1 A2 Culture Cells (e.g., THP-1, A549) B2 Pre-incubate Cells with this compound A2->B2 A3 Prepare Reagents (CCL2, Assay Buffers) B3 Stimulate with CCL2 A3->B3 B1->B2 B2->B3 B4 Perform Assay (Chemotaxis, Ca²⁺, Viability) B3->B4 C1 Measure Readout (Fluorescence, Absorbance) B4->C1 C2 Normalize Data to Controls (Vehicle, Positive) C1->C2 C3 Generate Dose-Response Curve C2->C3 C4 Calculate IC₅₀ Value C3->C4

Caption: General workflow for in vitro testing of this compound.
Protocol 1: Monocyte Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit the migration of monocytic cells towards a chemoattractant (CCL2).

  • Cell Line: THP-1 or primary human monocytes.

  • Materials:

    • 24-well plate with 5 µm pore size inserts (e.g., Transwell®).

    • Chemotaxis medium: RPMI-1640 + 0.1% BSA.

    • Recombinant human CCL2.

    • Calcein-AM (for cell labeling).

  • Procedure:

    • Cell Preparation: Culture THP-1 cells to a density of 0.5-1.0 x 106 cells/mL. The day before the assay, starve the cells in serum-free RPMI for 12-18 hours. On the day of the assay, label the cells with Calcein-AM according to the manufacturer's protocol, then resuspend in chemotaxis medium at 1.0-1.5 x 106 cells/mL.

    • Compound Preparation: Prepare serial dilutions of this compound in the cell suspension and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

    • Assay Setup:

      • Add 750 µL of chemotaxis medium containing CCL2 (e.g., 50 ng/mL) to the lower wells of the 24-well plate. Include wells with medium only as a negative control.

      • Add 250 µL of the cell suspension (pre-incubated with this compound or vehicle) to the upper inserts.

    • Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.

    • Quantification:

      • Carefully remove the inserts.

      • Measure the fluorescence of the medium in the lower chamber using a plate reader (Excitation/Emission ~485/520 nm).

      • Calculate the percentage of migration relative to the CCL2-only positive control.

Protocol 2: Calcium Mobilization Assay

This assay measures the ability of this compound to block the CCL2-induced transient increase in intracellular calcium.

  • Cell Line: THP-1 cells.

  • Materials:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Recombinant human CCL2.

    • Fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Cell Preparation: Harvest THP-1 cells and resuspend at 1-2 x 106 cells/mL in assay buffer.

    • Dye Loading: Add Fluo-4 AM to the cell suspension (final concentration 1-5 µM) and incubate for 30-60 minutes at 37°C in the dark.

    • Washing: Centrifuge the cells, discard the supernatant, and wash twice with assay buffer to remove extracellular dye. Resuspend the final cell pellet in assay buffer.

    • Assay Plate: Aliquot the cell suspension into a 96-well black, clear-bottom plate.

    • Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and incubate for 10-20 minutes.

    • Measurement:

      • Place the plate in the plate reader and begin kinetic fluorescence measurement (Excitation/Emission ~494/516 nm).

      • After establishing a stable baseline reading for ~30 seconds, inject a solution of CCL2 (final concentration to elicit a submaximal response, e.g., 10-50 ng/mL).

      • Continue reading the fluorescence for another 2-3 minutes.

    • Analysis: The response is measured as the peak fluorescence intensity after CCL2 addition minus the baseline. Calculate the percent inhibition relative to the CCL2-only control.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is used to determine if this compound exhibits cytotoxic effects at the concentrations used in functional assays.

  • Cell Line: A549, THP-1, or other relevant cell lines.

  • Materials:

    • 96-well clear flat-bottom plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well for A549) and allow them to attach overnight.

    • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

    • Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well. Incubate overnight at room temperature in the dark to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Disclaimer

These protocols are intended as a guide. Researchers should optimize conditions such as cell density, reagent concentrations, and incubation times for their specific experimental setup and cell lines. All cell culture work should be performed using aseptic techniques in a certified biological safety cabinet.

References

Application Notes and Protocols for PACAP Receptor Antagonist Administration in a Diet-Induced Obesity Model

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Ilacirnon": A comprehensive search of scientific literature did not yield any studies on the administration of this compound in diet-induced obesity models. This compound has been primarily investigated in the context of diabetic nephropathy.[1][2] Given the user's interest in novel mechanisms for obesity, this document provides detailed application notes and protocols for a representative Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor antagonist, PACAP(6-27). The PACAP system is a relevant target in the study of metabolic disorders, including obesity.[3][4]

Data Presentation: Effects of PACAP(6-27) on Metabolic Parameters in Obese Mice

The following table summarizes the quantitative data from a study where the PACAP receptor antagonist, PACAP(6-27), was administered to genetically obese diabetic ob/ob mice.[5][6][7] While this is not a diet-induced obesity model, the ob/ob mouse is a well-established and relevant model for studying obesity and metabolic dysfunction. In this study, daily injections of PACAP(6-27) were administered for 14 days.[5]

ParameterVehicle Control GroupPACAP(6-27) Treated GroupPercentage ChangeSignificanceCitation
Body Weight Not specifiedNo significant change-NS[5][6]
Food Intake Not specifiedNo significant change-NS[5][6]
Basal Plasma Glucose Not specifiedNo significant change-NS[5][6]
Basal Plasma Insulin Not specifiedNo significant change-NS[5][6]
Glucose Tolerance Normal responseImpairedWorsenedSignificant[5][6]
Insulin Sensitivity Normal responseImpairedWorsenedSignificant[5][6]
Plasma Glucagon Not specifiedNo significant change-NS[5][6]
Plasma Lipids Not specifiedNo significant change-NS[5][6]

NS: Not Significant

Experimental Protocols

This section provides a detailed methodology for a typical experiment investigating the effects of a PACAP receptor antagonist in a diet-induced obesity (DIO) mouse model.

Induction of Diet-Induced Obesity
  • Animal Model: Male C57BL/6J mice, 6 weeks of age.[8][9] This strain is commonly used as it is susceptible to developing obesity, hyperglycemia, and insulin resistance on a high-fat diet.[8]

  • Housing: Mice should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[10]

  • Diet:

    • Control Group: Fed a standard chow diet (10% kcal from fat).[8]

    • DIO Group: Fed a high-fat diet (HFD) (e.g., 60% kcal from fat) ad libitum.[8][11]

  • Induction Period: Mice are maintained on their respective diets for 12-16 weeks to induce a robust obese phenotype, characterized by a significant increase in body weight (typically 20-30% greater than the control group) and the development of insulin resistance.[8][10]

  • Monitoring: Body weight and food intake should be monitored weekly.[10]

Administration of PACAP Receptor Antagonist
  • Test Article: PACAP(6-27) or other selective PACAP receptor antagonist.

  • Preparation: The antagonist should be dissolved in a sterile vehicle, such as saline.

  • Dosage and Administration: Based on previous studies with PACAP(6-27) in ob/ob mice, a starting point for dosage could be in the range of 25 nmol/kg body weight, administered via intraperitoneal (IP) injection once daily.[5] The exact dosage may need to be optimized for the specific antagonist and animal model.

  • Treatment Duration: A 14 to 28-day treatment period is typical for assessing chronic effects on metabolic parameters.[5]

  • Experimental Groups:

    • Lean Control: Chow-fed mice receiving vehicle injections.

    • DIO Control: HFD-fed mice receiving vehicle injections.

    • DIO Treatment Group: HFD-fed mice receiving the PACAP receptor antagonist.

Key Endpoint Measurements
  • Body Weight and Composition: Measured weekly. Body composition (fat and lean mass) can be assessed using techniques like DEXA or NMR at the beginning and end of the treatment period.

  • Food and Water Intake: Monitored daily or weekly.

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: Performed after an overnight fast. Mice are given an intraperitoneal or oral glucose bolus (e.g., 2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.[8]

    • ITT: Performed after a 4-6 hour fast. Mice are injected intraperitoneally with insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.[8]

  • Blood and Tissue Collection: At the end of the study, mice are euthanized, and blood is collected for analysis of plasma insulin, glucose, lipids, and other relevant biomarkers. Tissues such as the liver, adipose tissue, and hypothalamus can be collected for further analysis (e.g., gene expression, histology).

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Obesity Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Acclimatization Acclimatization Dietary Intervention Dietary Intervention Acclimatization->Dietary Intervention 1 week Phenotypic Monitoring Phenotypic Monitoring Dietary Intervention->Phenotypic Monitoring 12-16 weeks Group Allocation Group Allocation Phenotypic Monitoring->Group Allocation Daily Injections Daily Injections Group Allocation->Daily Injections Randomization Metabolic Monitoring Metabolic Monitoring Daily Injections->Metabolic Monitoring 14-28 days Final Measurements Final Measurements Metabolic Monitoring->Final Measurements Tissue Collection Tissue Collection Final Measurements->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

Caption: Experimental workflow for evaluating a PACAP receptor antagonist in a DIO mouse model.

PACAP Signaling Pathway in Hypothalamic Feeding Centers

Pituitary adenylate cyclase-activating polypeptide (PACAP) plays a significant role in regulating energy homeostasis through its actions in the hypothalamus.[3] PACAP binds to the PAC1 receptor (PAC1R), a G protein-coupled receptor.[4][12][13] In hypothalamic nuclei like the ventromedial nucleus (VMN), this binding primarily activates two major signaling cascades:

  • Gαs/Adenylate Cyclase/PKA Pathway: Activation of Gαs stimulates adenylate cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to influence neuronal activity and gene expression related to appetite and energy expenditure.

  • Gαq/Phospholipase C/PKC Pathway: Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These pathways also modulate neuronal function.[1]

A PACAP receptor antagonist, such as PACAP(6-27), would block the binding of endogenous PACAP to the PAC1R, thereby inhibiting these downstream signaling cascades and altering the regulation of food intake and metabolism.[5]

G cluster_membrane Cell Membrane PACAP PACAP PAC1R PAC1 Receptor PACAP->PAC1R G_alpha_s Gαs PAC1R->G_alpha_s G_alpha_q Gαq PAC1R->G_alpha_q Antagonist PACAP(6-27) (Antagonist) Antagonist->PAC1R AC Adenylate Cyclase G_alpha_s->AC PLC Phospholipase C G_alpha_q->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Gene_Expression Altered Gene Expression PKA->Gene_Expression IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PKC->Neuronal_Activity PKC->Gene_Expression Metabolic_Regulation Regulation of Food Intake & Metabolism Neuronal_Activity->Metabolic_Regulation Gene_Expression->Metabolic_Regulation

Caption: PACAP signaling pathway in hypothalamic neurons and its inhibition by an antagonist.

References

Application Notes and Protocols: CCX140 Treatment in db/db Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of CCX140, a CCR2 antagonist, in the context of diabetic nephropathy using the db/db mouse model. The provided data and protocols are based on published research to guide the design and execution of similar studies.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease. The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of inflammatory monocytes and macrophages to the kidney, contributing to the pathogenesis of diabetic nephropathy.[1][2][3][4] CCX140 is a potent and selective antagonist of CCR2 that has been investigated for its therapeutic potential in this disease.[1][2][3][4]

Studies in diabetic mouse models, particularly the db/db mouse which has a mutation in the leptin receptor gene, have been instrumental in evaluating the efficacy of CCX140.[1][2] It is important to note that CCX140 has a low affinity for the mouse CCR2 receptor. Therefore, research has utilized transgenic mice expressing human CCR2 (hCCR2 knock-in) to properly assess the drug's effect.[1][2][3]

This document details the in vivo effects of CCX140-B, a specific formulation of CCX140, on key parameters of glycemic control and renal function in hCCR2 KI db/db mice.

Signaling Pathway of CCX140 Action

CCL2_CCR2_Pathway cluster_inflammation Inflammatory Cascade in Diabetic Nephropathy cluster_intervention Therapeutic Intervention CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (on Monocytes/Macrophages) CCL2->CCR2 Binds to Monocyte Circulating Monocyte CCR2->Monocyte Activates Macrophage Infiltrating Macrophage (in Kidney) Monocyte->Macrophage Promotes Migration & Differentiation Inflammation Renal Inflammation & Fibrosis Macrophage->Inflammation Drives KidneyDamage Podocyte Loss Glomerular Hypertrophy Albuminuria Inflammation->KidneyDamage Leads to CCX140 CCX140 CCX140->CCR2 Antagonizes/Blocks

Caption: Mechanism of action of CCX140 in blocking the CCL2-CCR2 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of CCX140-B treatment in diabetic hCCR2 knock-in mice.

Table 1: Effect of CCX140-B on Renal Function in hCCR2 KI db/db Mice
ParameterTreatment GroupDurationResult
Urinary Albumin Excretion Rate (UAER)Vehicle6 weeksNo significant change or sporadic increases
CCX140-B (100 mg/kg)6 weeksReduced over the entire treatment period
Urinary Albumin-to-Creatinine Ratio (ACR)Vehicle6 weeksNo significant change or sporadic increases
CCX140-B (100 mg/kg)6 weeksReduced over the entire treatment period
Glomerular HypertrophyCCX140-B (100 mg/kg)6 weeksSubstantially decreased
Podocyte DensityCCX140-B (100 mg/kg)6 weeksIncreased

Data extracted from a 6-week treatment study in 8-week-old hCCR2 KI db/db mice.[1]

Table 2: Effect of CCX140-B on Glycemic Control and Inflammation in Diet-Induced Obese (DIO) hCCR2 KI Mice
ParameterTreatment GroupDurationResult
Fasting Plasma GlucoseVehicle14 days-
CCX140-B (100 mg/kg)14 daysSignificantly reduced
Fasting Plasma InsulinVehicle14 days-
CCX140-B (100 mg/kg)14 daysSignificantly reduced
HOMA-IR IndexVehicle14 days-
CCX140-B (100 mg/kg)14 daysSignificantly improved (reduced)
Adipose Tissue Inflammatory MacrophagesVehicle14 days-
CCX140-B (100 mg/kg)14 daysReduced numbers
Body WeightCCX140-B (100 mg/kg)14 daysNo effect
Plasma CCL2 LevelsCCX140-B (100 mg/kg)14 daysNo effect

Data extracted from a 14-day treatment study in DIO hCCR2 KI mice.[1]

Experimental Protocols

The following are detailed protocols based on the methodologies described in the reference literature.

Animal Model
  • Mouse Strain: Transgenic human CCR2 knock-in (hCCR2 KI) mice backcrossed onto the db/db background (leptin receptor-deficient).[1]

  • Age: Treatment is typically initiated in 8-week-old mice.[1]

  • Housing: Mice should be housed in a specific pathogen-free facility with controlled temperature and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimatization: Allow for at least one week of acclimatization to the facility before the start of any experimental procedures.

CCX140-B Administration
  • Formulation: CCX140-B is prepared for oral administration. The vehicle used in the reference study is not specified, but a common vehicle for oral gavage is 0.5% methylcellulose in water.

  • Dosage: 100 mg/kg body weight.[1]

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Duration: 6 weeks for renal function studies in db/db mice.[1]

  • Control Group: A vehicle control group should be run in parallel, receiving the same volume of the vehicle solution via oral gavage.

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (6 Weeks) cluster_analysis Endpoint Analysis A Acquire 8-week-old hCCR2 KI db/db mice B Randomize into Treatment & Vehicle Groups A->B C Daily Oral Gavage: - CCX140-B (100 mg/kg) - Vehicle B->C D Weekly Urine Collection (for UAER & ACR) C->D E Monitor Body Weight & General Health C->E I Data Analysis & Statistical Comparison D->I F Terminal Blood Collection (Fasting Glucose & Insulin) E->F F->I G Kidney Tissue Harvest H Histological Analysis: - Glomerular Hypertrophy - Podocyte Density G->H H->I

Caption: Experimental workflow for evaluating CCX140-B in hCCR2 KI db/db mice.

Sample Collection and Analysis
  • Urine Collection:

    • House mice individually in metabolic cages.

    • Collect urine over a 24-hour period to determine the urinary albumin excretion rate (UAER).

    • Alternatively, spot urine samples can be collected for the measurement of the urinary albumin-to-creatinine ratio (ACR).[1]

    • Urine samples should be centrifuged to remove debris and stored at -80°C until analysis.

  • Blood Collection:

    • For fasting glucose and insulin measurements, fast the mice for a predetermined period (e.g., 6 hours) before blood collection.

    • Collect blood via tail vein, saphenous vein, or terminal cardiac puncture.

    • For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 4°C.

    • Store plasma samples at -80°C.

  • Biochemical Analysis:

    • Urinary Albumin: Measure using a mouse-specific albumin ELISA kit.

    • Urinary Creatinine: Measure using a commercially available creatinine assay kit.

    • Plasma Glucose: Measure using a standard glucose oxidase method.

    • Plasma Insulin: Measure using a mouse-specific insulin ELISA kit.

    • HOMA-IR Calculation: Calculate as [fasting insulin (μU/L) x fasting glucose (nmol/L)] / 22.5.

Histological Analysis
  • Tissue Preparation:

    • At the end of the treatment period, euthanize the mice.

    • Perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • Excise the kidneys, fix them in 4% paraformaldehyde overnight, and then embed them in paraffin.

  • Glomerular Hypertrophy:

    • Cut 3-5 µm sections and stain with Periodic acid-Schiff (PAS).

    • Capture images of glomeruli at a consistent magnification (e.g., 400x).

    • Measure the glomerular tuft area using image analysis software (e.g., ImageJ). Analyze a sufficient number of glomeruli per kidney (e.g., 50-100) to ensure representative data.

  • Podocyte Density:

    • Perform immunohistochemistry on kidney sections using an antibody against a podocyte-specific marker (e.g., Wilms' tumor 1, WT1).

    • Count the number of WT1-positive cells (podocytes) per glomerulus.

    • Calculate podocyte density as the number of podocytes per glomerular tuft area.

Conclusion

The CCR2 antagonist CCX140 has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy. By blocking the infiltration of inflammatory macrophages into the kidney, CCX140 treatment in hCCR2 KI db/db mice leads to a reduction in albuminuria, preservation of glomerular structure, and improved glycemic control.[1][2] The protocols and data presented here provide a framework for researchers to further investigate the role of CCR2 antagonism in diabetic kidney disease and to evaluate novel therapeutic agents targeting this pathway.

References

Application Note: High-Throughput Screening of CCR2 Antagonists Using a Fluorescent Calcium Mobilization Assay with Ilacirnon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine receptors, such as the C-C chemokine receptor type 2 (CCR2), are G protein-coupled receptors (GPCRs) that play a pivotal role in inflammatory responses. Consequently, they are attractive targets for the development of novel therapeutics for a range of diseases. Ilacirnon (formerly CCX140) is an investigational small molecule antagonist of CCR2.[1] Functional assays that can accurately quantify the activity of such antagonists are crucial in the drug discovery process.

This application note provides a detailed protocol for a cell-based, high-throughput calcium mobilization assay to characterize the antagonistic properties of this compound on the CCR2 receptor. The assay measures the inhibition of agonist-induced intracellular calcium release, a hallmark of Gq-coupled GPCR activation.[2][3][4] The methodology described herein is suitable for screening compound libraries and determining the potency of CCR2 antagonists.

Principle of the Assay

The calcium mobilization assay is a common method to assess the activity of Gq-coupled receptors.[2][3] The activation of these receptors triggers a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum, into the cytoplasm.[4][5] This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators. In this assay, cells expressing CCR2 are pre-loaded with a calcium-sensitive dye. Upon stimulation with a CCR2 agonist (e.g., CCL2), the increase in intracellular calcium leads to a significant increase in fluorescence intensity. The antagonistic activity of this compound is quantified by its ability to block this agonist-induced fluorescence signal.

Signaling Pathway of CCR2 and Inhibition by this compound

The activation of CCR2 by its cognate ligand, such as CCL2, initiates a conformational change in the receptor, leading to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound, as a CCR2 antagonist, binds to the receptor and prevents the binding of the agonist, thereby inhibiting the entire downstream signaling cascade and the subsequent mobilization of intracellular calcium.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum CCR2 CCR2 Gq Gq Protein CCR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Intracellular Ca²⁺ Release IP3R->Ca_release Induces CCL2 CCL2 (Agonist) CCL2->CCR2 Activates This compound This compound (Antagonist) This compound->CCR2 Blocks start Start cell_prep Cell Preparation (Seed CCR2-expressing cells in a 96-well plate) start->cell_prep dye_loading Dye Loading (Incubate cells with a calcium-sensitive dye) cell_prep->dye_loading compound_addition Compound Addition (Add this compound or control, followed by CCL2 agonist) dye_loading->compound_addition measurement Fluorescence Measurement (Real-time kinetic read using a plate reader) compound_addition->measurement data_analysis Data Analysis (Calculate IC₅₀ values) measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Chemotaxis Inhibition Assay Using CCX140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, immune responses, and cancer metastasis. The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in recruiting monocytes and macrophages to sites of inflammation.[1][2] Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory and autoimmune diseases, as well as cancer.[2][3] CCX140, also known as Ilacirnon, is a potent and selective antagonist of the CCR2 receptor, making it a valuable tool for studying the effects of CCR2 inhibition on monocyte chemotaxis and a potential therapeutic agent.[1][4][5] These application notes provide a detailed protocol for performing a chemotaxis inhibition assay using CCX140 with a human monocytic cell line.

Principle of the Assay

This assay utilizes a Boyden chamber system, or a similar transwell migration assay, to measure the in vitro chemotactic response of monocytic cells towards the chemokine CCL2.[6][7] The inhibitory effect of CCX140 on this migration is then quantified. Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains CCL2, creating a chemoattractant gradient. In the presence of CCX140, the binding of CCL2 to CCR2 on the monocytes is blocked, leading to a dose-dependent inhibition of cell migration through the membrane. The number of migrated cells is quantified to determine the inhibitory potency of CCX140.

Quantitative Data Summary

The inhibitory activity of CCX140 on CCR2-mediated chemotaxis has been characterized in various studies. The following tables summarize the key quantitative data for CCX140.

Table 1: In Vitro Inhibitory Activity of CCX140 on Human Monocyte Chemotaxis

Assay TypeChemoattractantCell TypeAssay ConditionsIC50 ValueReference
ChemotaxisCCL2 (0.1 nM)Human MonocytesBuffer8 nM[4][5]
ChemotaxisCCL2Human Monocytes100% Human Serum200 nM[4][5]
ChemotaxisCCL7 (MCP-3)Human Monocytes100% Human Serum250 nM (A₂ value)[4]
ChemotaxisCCL8 (MCP-2)Human Monocytes100% Human Serum180 nM (A₂ value)[4]
ChemotaxisCCL13 (MCP-4)Human Monocytes100% Human Serum280 nM (A₂ value)[4]

Table 2: Binding Affinity and Calcium Mobilization Inhibition by CCX140

Assay TypeLigandCell TypeParameterValueReference
Radioligand Binding¹²⁵I-CCL2Human MonocytesIC5017 nM[4][5]
Calcium MobilizationCCL2 (5 nM)Human MonocytesIC503 nM[4][5]
Saturation Binding[³H]CCX140Human MonocytesKd2.3 nM[5]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CCR2 CCR2 GPCR G-Protein PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt PLC PLC Pathway GPCR->PLC JAK_STAT JAK/STAT Pathway GPCR->JAK_STAT CCL2 CCL2 (Chemokine) CCL2->CCR2 Binds & Activates CCX140 CCX140 (Antagonist) CCX140->CCR2 Blocks Chemotaxis Cell Migration (Chemotaxis) PI3K_Akt->Chemotaxis PLC->Chemotaxis JAK_STAT->Chemotaxis

CCR2 Signaling Pathway Inhibition by CCX140

Chemotaxis_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay_setup Assay Setup (Boyden Chamber) cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis prep_cells 1. Prepare Monocytic Cells (e.g., THP-1) prep_reagents 2. Prepare Reagents (CCL2, CCX140, Media) add_chemoattractant 3. Add CCL2 (Chemoattractant) to Lower Chamber prep_reagents->add_chemoattractant add_inhibitor 4. Add Cells + CCX140 (or Vehicle) to Upper Chamber (Transwell Insert) add_chemoattractant->add_inhibitor incubate 5. Incubate (e.g., 37°C, 5% CO₂) for a defined period (e.g., 2-4 hours) add_inhibitor->incubate remove_non_migrated 6. Remove Non-Migrated Cells from top of the membrane incubate->remove_non_migrated stain_migrated 7. Fix and Stain Migrated Cells on the bottom of the membrane remove_non_migrated->stain_migrated count_cells 8. Count Migrated Cells (Microscopy or Plate Reader) stain_migrated->count_cells analyze 9. Calculate % Inhibition and IC50 Value count_cells->analyze

Chemotaxis Inhibition Assay Workflow

Experimental Protocols

Materials and Reagents
  • Cell Line: Human monocytic cell line (e.g., THP-1).

  • CCX140: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

  • Recombinant Human CCL2 (MCP-1): Prepare a stock solution (e.g., 100 µg/mL in sterile PBS containing 0.1% BSA) and store at -20°C or -80°C.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Medium: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA).

  • Boyden Chamber/Transwell Inserts: 24-well plate with inserts having a 5 µm pore size polycarbonate membrane.

  • Staining Solution: Diff-Quik or a solution of 0.1% crystal violet in 20% methanol.

  • Fixation Solution: 4% paraformaldehyde or 100% methanol.

  • Extraction Solution (for crystal violet): 10% acetic acid.

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue Solution

  • Hemocytometer or automated cell counter

Protocol: Chemotaxis Inhibition Assay
  • Cell Culture and Preparation:

    • Culture THP-1 cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO₂.

    • On the day of the assay, harvest cells in the logarithmic growth phase.

    • Wash the cells once with PBS and resuspend in assay medium.

    • Determine cell viability and concentration using trypan blue and a hemocytometer. Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in assay medium.

  • Assay Setup:

    • Prepare serial dilutions of CCL2 in assay medium. A final concentration of 10 ng/mL in the lower chamber is a good starting point, but should be optimized for the specific cell line.

    • Add 600 µL of the CCL2 dilution (or assay medium for the negative control) to the lower wells of the 24-well plate.

    • Prepare serial dilutions of CCX140 in assay medium.

    • In separate tubes, mix 100 µL of the cell suspension (1 x 10⁵ cells) with 100 µL of the CCX140 dilutions (or vehicle control, e.g., 0.1% DMSO). This results in a final cell density of 5 x 10⁵ cells/mL in the presence of the inhibitor.

    • Pre-incubate the cell-inhibitor mixture for 15-30 minutes at room temperature.

    • Place the transwell inserts into the wells of the 24-well plate.

    • Add 200 µL of the cell-inhibitor mixture to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal incubation time should be determined empirically to allow for significant migration towards the chemoattractant without saturation.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the transwell inserts from the plate.

    • Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 10 minutes.

    • Stain the fixed cells by immersing the insert in staining solution for 10-15 minutes.

    • Gently wash the inserts with deionized water to remove excess stain and allow them to air dry.

    • Count the number of migrated cells in several (e.g., 5-10) high-power fields under a microscope. Average the counts for each replicate.

    • Alternatively, for quantification with a plate reader, elute the crystal violet stain from the membrane by incubating the insert in 200 µL of extraction solution for 15 minutes. Transfer the eluate to a 96-well plate and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate Percent Inhibition:

      • % Inhibition = [1 - (Number of cells migrated with inhibitor - Spontaneous migration) / (CCL2-induced migration - Spontaneous migration)] x 100

      • Spontaneous migration is the number of cells migrated in the absence of CCL2.

      • CCL2-induced migration is the number of cells migrated in the presence of CCL2 and the vehicle control.

    • Determine IC50 Value:

      • Plot the percent inhibition against the logarithm of the CCX140 concentration.

      • Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC50 value, which is the concentration of CCX140 that inhibits 50% of the CCL2-induced cell migration.[8]

This application note provides a comprehensive protocol for assessing the inhibitory effect of CCX140 on CCR2-mediated chemotaxis. By following this detailed methodology, researchers can reliably quantify the potency of CCX140 and similar compounds, aiding in the investigation of the CCL2/CCR2 signaling axis and the development of novel anti-inflammatory therapeutics. The provided quantitative data and diagrams offer a solid foundation for experimental design and data interpretation in this field.

References

Application Notes and Protocols for Preclinical Evaluation of Ilacirnon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilacirnon (formerly CCX140) is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1] The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[2][3][4][5] Emerging evidence suggests a significant interplay between the CCR2-mediated inflammatory cell infiltration and the activation of the NLRP3 inflammasome, a key multiprotein complex of the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6][7] This document outlines a comprehensive preclinical experimental design to investigate the therapeutic potential of this compound in modulating NLRP3-driven inflammation.

The central hypothesis is that this compound, by blocking the CCR2 receptor, inhibits the recruitment of monocytes and macrophages to inflamed tissues, thereby reducing the cellular sources of NLRP3 inflammasome activation and consequently suppressing the downstream inflammatory cascade. These protocols will provide a framework for evaluating the efficacy of this compound in relevant in vitro and in vivo models of NLRP3-mediated diseases.

Hypothesized Signaling Pathway of this compound's Anti-Inflammatory Action

Ilacirnon_MOA cluster_0 Inflammatory Stimuli (PAMPs/DAMPs) cluster_1 Tissue Resident Cells cluster_2 Immune Cell Recruitment & Activation cluster_3 NLRP3 Inflammasome Activation cluster_4 Inflammatory Response PAMPs_DAMPs PAMPs/DAMPs Tissue_Cells Tissue Cells (e.g., Epithelial, Endothelial) PAMPs_DAMPs->Tissue_Cells activate NLRP3_activation NLRP3 Activation (Signal 2) PAMPs_DAMPs->NLRP3_activation provide CCL2 CCL2 Secretion Tissue_Cells->CCL2 CCR2 CCR2 CCL2->CCR2 binds Monocyte Monocyte/ Macrophage This compound This compound This compound->CCR2 blocks Recruitment Recruitment & Infiltration Monocyte->Recruitment NFkB NF-κB Activation (Priming) Recruitment->NFkB NLRP3_expression Pro-IL-1β & NLRP3 Expression NFkB->NLRP3_expression Inflammasome NLRP3 Inflammasome Assembly NLRP3_activation->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β & IL-18 Maturation Caspase1->IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis Inflammation Inflammation & Tissue Damage IL1b->Inflammation Pyroptosis->Inflammation

Caption: Hypothesized mechanism of this compound in modulating NLRP3 inflammasome-mediated inflammation.

In Vitro Experimental Protocols

Objective

To determine the direct and indirect effects of this compound on NLRP3 inflammasome activation in primary human monocytes and macrophages.

Experimental Workflow: In Vitro Studies

In_Vitro_Workflow cluster_0 Cell Culture & Differentiation cluster_1 Experimental Treatment cluster_2 Endpoint Analysis start Isolate Human PBMCs differentiate Differentiate into Macrophages (M-CSF) start->differentiate pretreat Pre-treat with this compound (Dose-Response) differentiate->pretreat prime Prime with LPS (Signal 1) pretreat->prime activate Activate with ATP/Nigericin (Signal 2) prime->activate elisa ELISA: IL-1β, IL-18, TNF-α activate->elisa western Western Blot: Cleaved Caspase-1 activate->western asc Immunofluorescence: ASC Speck Formation activate->asc ldh LDH Assay: Pyroptosis activate->ldh

Caption: Workflow for in vitro evaluation of this compound's effect on NLRP3 inflammasome activation.

Protocol 1: NLRP3 Inflammasome Activation in Human Monocyte-Derived Macrophages (hMDMs)
  • Cell Isolation and Culture:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 50 ng/mL M-CSF for 7 days to differentiate into macrophages.

  • This compound Treatment and Inflammasome Activation:

    • Seed hMDMs in 24-well plates at a density of 5 x 10^5 cells/well.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1 hour.

    • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

    • Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.

  • Endpoint Assays:

    • Cytokine Measurement (ELISA): Collect cell culture supernatants and measure the concentrations of IL-1β, IL-18, and TNF-α using commercially available ELISA kits.

    • Caspase-1 Activation (Western Blot): Lyse the cells and perform Western blot analysis to detect the cleaved (active) form of caspase-1 (p20 subunit).

    • ASC Speck Formation (Immunofluorescence): Fix and permeabilize the cells, followed by staining with an anti-ASC antibody. Visualize ASC specks using fluorescence microscopy.

    • Cell Viability/Pyroptosis (LDH Assay): Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis-induced cell death.

Data Presentation: In Vitro Results

Table 1: Effect of this compound on Cytokine Secretion in LPS + ATP-Stimulated hMDMs

Treatment GroupThis compound (nM)IL-1β (pg/mL)IL-18 (pg/mL)TNF-α (pg/mL)
Vehicle Control0
This compound1
This compound10
This compound100
This compound1000
Positive Control (MCC950)1000

Table 2: Quantification of ASC Specks and Pyroptosis

Treatment GroupThis compound (nM)% Cells with ASC SpecksLDH Release (% of Maximum)
Vehicle Control0
This compound1
This compound10
This compound100
This compound1000
Positive Control (MCC950)1000

In Vivo Experimental Protocols

Objective

To evaluate the in vivo efficacy of this compound in a mouse model of NLRP3-dependent inflammation.

Experimental Workflow: In Vivo Studies

In_Vivo_Workflow cluster_0 Animal Model & Grouping cluster_1 Disease Induction & Treatment cluster_2 Sample Collection & Analysis start Acclimate C57BL/6 Mice grouping Randomize into Treatment Groups (n=8-10 per group) start->grouping treatment Administer this compound or Vehicle (Oral Gavage) grouping->treatment induction Induce Peritonitis (LPS + ATP Injection) treatment->induction lavage Collect Peritoneal Lavage Fluid induction->lavage blood Collect Blood for Serum induction->blood tissue Harvest Peritoneal Tissue induction->tissue facs FACS Analysis of Lavage lavage->facs elisa ELISA of Lavage & Serum lavage->elisa blood->elisa histo Histopathology of Tissue tissue->histo

Caption: Workflow for in vivo evaluation of this compound in a model of NLRP3-mediated peritonitis.

Protocol 2: LPS-Induced Peritonitis Model in Mice
  • Animal Model and Treatment Groups:

    • Use male C57BL/6 mice, 8-10 weeks old.

    • Randomly assign mice to the following groups (n=8-10 per group):

      • Vehicle control + Saline injection

      • Vehicle control + LPS/ATP injection

      • This compound (low dose) + LPS/ATP injection

      • This compound (high dose) + LPS/ATP injection

      • Positive control (e.g., MCC950) + LPS/ATP injection

  • Drug Administration and Disease Induction:

    • Administer this compound or vehicle control orally via gavage 1 hour prior to disease induction.

    • Induce peritonitis by intraperitoneal (i.p.) injection of LPS (10 mg/kg).

    • After 4 hours, administer ATP (30 mg/kg) via i.p. injection.

  • Sample Collection and Analysis (2 hours post-ATP):

    • Peritoneal Lavage: Euthanize mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.

    • Cell Recruitment (FACS): Centrifuge the lavage fluid and analyze the cell pellet for the number of neutrophils and macrophages using flow cytometry (staining for Ly6G and F4/80).

    • Cytokine Levels (ELISA): Measure IL-1β, IL-18, and TNF-α levels in the supernatant of the peritoneal lavage fluid and in serum.

    • Histopathology: Collect peritoneal tissue for histological examination of inflammatory cell infiltration.

Data Presentation: In Vivo Results

Table 3: Effect of this compound on Inflammatory Cell Recruitment in a Peritonitis Model

Treatment GroupDose (mg/kg)Total Peritoneal Cells (x10^6)Neutrophils (x10^6)Macrophages (x10^6)
Vehicle + Saline-
Vehicle + LPS/ATP-
This compound + LPS/ATPLow
This compound + LPS/ATPHigh
MCC950 + LPS/ATP10

Table 4: Effect of this compound on Cytokine Levels in Peritoneal Lavage Fluid

Treatment GroupDose (mg/kg)IL-1β (pg/mL)IL-18 (pg/mL)TNF-α (pg/mL)
Vehicle + Saline-
Vehicle + LPS/ATP-
This compound + LPS/ATPLow
This compound + LPS/ATPHigh
MCC950 + LPS/ATP10

Conclusion

The provided experimental designs offer a robust framework for the preclinical evaluation of this compound as a modulator of NLRP3 inflammasome-driven inflammation. The in vitro protocols will elucidate the direct cellular mechanisms of action, while the in vivo model will provide crucial efficacy data in a relevant disease context. Successful completion of these studies will provide a strong rationale for the further clinical development of this compound for the treatment of a range of inflammatory disorders.

References

Troubleshooting & Optimization

Ilacirnon solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility challenges with Ilacirnon.

Frequently Asked Questions (FAQs)

1. What are the known solubility characteristics of this compound?

Currently, there is limited publicly available information specifically detailing the solubility characteristics of this compound. As a compound under investigation, comprehensive physicochemical properties are often proprietary. However, it is not uncommon for new chemical entities (NCEs) in drug development pipelines to exhibit poor aqueous solubility.[1][2][3] Researchers should therefore anticipate potential solubility challenges and consider proactive formulation strategies.

2. What general strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound?

For compounds with low aqueous solubility, several formulation strategies can be explored to improve their dissolution and subsequent bioavailability.[1][2][4][5] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[4][5]

    • Amorphous Solid Dispersions: Converting the crystalline form of the active pharmaceutical ingredient (API) to an amorphous state can significantly improve solubility.[1][2] This is often achieved through methods like spray drying or hot-melt extrusion, where the API is dispersed in a polymer matrix.

  • Chemical Modifications:

    • Salt Formation: For ionizable compounds, forming a salt can substantially increase solubility and dissolution rate.

    • Prodrugs: A prodrug is a chemically modified version of the active drug that, after administration, is converted into the parent compound. This approach can be used to improve solubility.

  • Formulation-Based Approaches:

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization of lipophilic drugs in the gastrointestinal tract.[1]

    • Complexation: The use of complexing agents, such as cyclodextrins, can increase the aqueous solubility of poorly soluble drugs.[2]

    • Use of Co-solvents and Surfactants: These excipients can be used in liquid formulations to increase the solubility of the API.

3. How can I determine the Developability Classification System (DCS) class of this compound?

To classify this compound according to the Developability Classification System (DCS), you would need to determine its aqueous solubility and intestinal permeability.[4] The DCS categorizes compounds into four classes, which helps in identifying the primary barrier to oral bioavailability (i.e., dissolution rate or permeability) and selecting an appropriate formulation strategy.[4]

DCS ClassSolubilityPermeabilityPrimary Barrier to Bioavailability
I HighHighNone
IIa LowHighDissolution Rate
IIb LowHighSolubility
III HighLowPermeability
IV LowLowBoth Solubility and Permeability

4. What analytical techniques are recommended for characterizing this compound formulations?

A suite of analytical methods is crucial for characterizing the solid-state properties and performance of different this compound formulations. Key techniques include:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity or amorphous nature of the API.

  • Particle Size Distribution (PSD) Analysis: To measure the particle size of the drug substance.

  • Differential Scanning Calorimetry (DSC): To assess the thermal properties and detect polymorphism.

  • In Vitro Dissolution Testing: To evaluate the rate and extent of drug release from the formulation.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the API and to assess its stability.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro cell-based assays.

  • Question: We are observing high variability in our in vitro experiments with this compound. Could this be related to its solubility?

  • Answer: Yes, poor aqueous solubility is a common cause of inconsistent results in in vitro assays. If this compound is not fully dissolved in the cell culture medium, the actual concentration of the drug in solution could be much lower and more variable than the nominal concentration. This can lead to underestimation of potency and erratic dose-response curves.

    Troubleshooting Steps:

    • Visually inspect your stock solutions and final assay wells. Look for any signs of precipitation or cloudiness.

    • Determine the kinetic and thermodynamic solubility of this compound in your assay medium. This will help you understand the maximum achievable concentration.

    • Consider using a co-solvent (e.g., DMSO) to prepare your stock solutions. However, be mindful of the final concentration of the co-solvent in your assay, as it can have its own biological effects.

    • Explore the use of enabling formulations for in vitro testing, such as cyclodextrin complexes, to increase the apparent solubility of this compound.

Issue 2: Poor in vivo efficacy despite promising in vitro activity.

  • Question: this compound shows high potency in our in vitro models, but we are not observing the expected efficacy in our animal studies. What could be the reason for this discrepancy?

  • Answer: A significant disconnect between in vitro and in vivo results often points to poor bioavailability.[1][6] Even if a compound is highly potent at its target, it must reach the systemic circulation in sufficient concentrations to exert its therapeutic effect. Low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable absorption.

    Troubleshooting Steps:

    • Conduct pharmacokinetic (PK) studies to determine the plasma concentration profile of this compound after oral administration. This will provide direct evidence of its absorption and bioavailability.

    • Evaluate different formulation strategies to improve the in vivo exposure of this compound. The table below provides a hypothetical comparison of different approaches for a poorly soluble compound.

Formulation ApproachKey PrinciplePotential Fold Increase in Bioavailability (Hypothetical)Key Considerations
Micronization Increased surface area2 - 5 foldMay not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersion Increased apparent solubility and dissolution rate5 - 20 foldPhysical stability of the amorphous form needs to be ensured.
Lipid-Based Formulation (SEDDS) Enhanced solubilization in the GI tract5 - 15 foldPotential for food effects; requires careful selection of lipids and surfactants.
Nanomilling Significant increase in surface area and dissolution velocity10 - 50 foldManufacturing process can be complex; potential for particle aggregation.

Issue 3: Difficulty in preparing a stable intravenous formulation for preclinical studies.

  • Question: We are struggling to develop a stable intravenous (IV) formulation of this compound for our toxicology studies. The compound precipitates out of solution.

  • Answer: Developing parenteral formulations for poorly water-soluble drugs presents significant challenges, as the drug must be fully solubilized.[3]

    Troubleshooting Steps:

    • Systematically screen a range of pharmaceutically acceptable co-solvents and surfactants.

    • Investigate the use of complexing agents, such as cyclodextrins, which can form inclusion complexes with the drug molecule to enhance its aqueous solubility.

    • Consider the development of a lyophilized (freeze-dried) product. This can improve the stability of the drug in the solid state, and the formulation can be reconstituted with a suitable vehicle just before administration.

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_characterization Initial Characterization cluster_formulation Formulation Development cluster_evaluation Performance Evaluation start This compound API solubility Aqueous Solubility Determination start->solubility permeability Permeability Assessment (e.g., PAMPA, Caco-2) start->permeability solid_state Solid-State Characterization (PXRD, DSC, TGA) start->solid_state micronization Particle Size Reduction solubility->micronization asd Amorphous Solid Dispersion solubility->asd lbdds Lipid-Based Formulation solubility->lbdds pk_study In Vivo Pharmacokinetic Study permeability->pk_study dissolution In Vitro Dissolution micronization->dissolution asd->dissolution lbdds->dissolution dissolution->pk_study efficacy Efficacy & Toxicology Studies pk_study->efficacy

Caption: Workflow for addressing solubility issues of a new chemical entity.

Hypothetical Signaling Pathway Affected by this compound Bioavailability

signaling_pathway cluster_input Drug Administration & Absorption cluster_cellular Cellular Signaling Cascade Ilacirnon_Oral Oral this compound Bioavailability Bioavailability (Solubility Dependent) Ilacirnon_Oral->Bioavailability Ilacirnon_Systemic Systemic this compound Bioavailability->Ilacirnon_Systemic Receptor Target Receptor Ilacirnon_Systemic->Receptor Binds & Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

References

Optimizing Ilacirnon Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilacirnon (also known as CCX140) in in vitro studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by inhibiting the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to CCR2. This interaction is crucial for the migration and infiltration of monocytes and macrophages to sites of inflammation.[1][3]

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

A2: The optimal concentration of this compound will vary depending on the specific assay and cell type used. However, based on reported bioactivity, a good starting point for dose-response experiments is to test a range of concentrations around the known IC50 and Kd values. For instance, in CCL2-induced chemotaxis of human blood monocytes, the IC50 is approximately 8 nM in buffer and 200 nM in the presence of 100% human serum.[1][3] For calcium mobilization assays in monocytes, the IC50 is around 3 nM.[1][2] The binding affinity (Kd) for human CCR2 is approximately 2.3 nM.[1][2] A typical concentration range to test could be from 0.1 nM to 1 µM.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be further diluted in the appropriate cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Q4: How should I store this compound stock solutions?

A4: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Q5: Which cell lines are suitable for in vitro studies with this compound?

A5: Human primary monocytes are a physiologically relevant cell type for studying this compound's activity, as they endogenously express CCR2.[1][3] The human monocytic cell line THP-1 is also a commonly used and suitable model.[1] For researchers working with non-human systems, it is important to note that this compound has been reported to have lower activity at the rodent CCR2 receptor, which should be considered when translating findings from murine models.

Troubleshooting Guide

Issue 1: High background or inconsistent results in chemotaxis assays.

  • Question: I am observing high background migration of my cells or significant variability between replicate wells in my chemotaxis assay. What could be the cause?

  • Answer:

    • Cell Health and Viability: Ensure that the cells used for the assay are healthy and have high viability. Sub-optimal cell health can lead to increased random migration. Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) before starting the experiment.

    • Chemotactic Gradient: An improperly formed or unstable chemotactic gradient of CCL2 can cause inconsistent migration. Ensure that the chemokine is added to the lower chamber and the cells to the upper chamber of the transwell system without introducing air bubbles.

    • Incubation Time: The incubation time for migration can be critical. An incubation time that is too long may lead to high background migration, while a time that is too short may not allow for sufficient migration. Optimize the incubation time for your specific cell type and experimental conditions.

    • This compound Concentration: If using this compound to inhibit migration, ensure that the concentration is appropriate. A concentration that is too low will not be effective, while a very high concentration might have off-target effects. Perform a dose-response curve to determine the optimal inhibitory concentration.

Issue 2: Low signal-to-noise ratio in calcium mobilization assays.

  • Question: I am not seeing a robust increase in intracellular calcium upon stimulation with CCL2, or the inhibition by this compound is not clear. How can I improve my assay?

  • Answer:

    • Cell Loading with Calcium Indicator Dye: Incomplete or inconsistent loading of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) can lead to a weak signal. Ensure that the cells are incubated with the dye for the recommended time and at the correct temperature. The presence of serum during loading can also affect dye uptake.

    • Cell Density: The number of cells seeded per well can impact the signal intensity. Optimize the cell density to achieve a robust signal without overcrowding the wells.

    • Agonist (CCL2) Concentration: The concentration of CCL2 used for stimulation should be at or near the EC50 to elicit a strong and reproducible response. A full dose-response curve for CCL2 should be performed to determine the optimal concentration for your specific cell line and assay conditions.

    • Assay Buffer: The composition of the assay buffer, particularly the calcium concentration, is critical. Ensure that the buffer is prepared correctly and is at the appropriate pH.

Issue 3: Difficulty in achieving complete solubility of this compound in aqueous media.

  • Question: I am having trouble dissolving this compound in my cell culture medium, and I see precipitation. What should I do?

  • Answer:

    • Use of DMSO Stock: Always prepare a high-concentration stock solution of this compound in 100% DMSO first.

    • Serial Dilutions: When preparing your working concentrations, perform serial dilutions of the DMSO stock in your cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and mix thoroughly, rather than the other way around.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤ 0.1%) to maintain solubility and minimize solvent-induced toxicity.

    • Pre-warming Medium: Gently pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes aid in solubility.

Issue 4: Lot-to-lot variability in this compound powder or other reagents.

  • Question: I am observing different results with a new batch of this compound or other critical reagents like CCL2. How can I address this?

  • Answer:

    • Qualification of New Reagent Lots: It is good laboratory practice to qualify new lots of critical reagents before using them in crucial experiments. This can be done by running a side-by-side comparison with the previous, validated lot.

    • Standardized Protocols: Strict adherence to standardized experimental protocols can help minimize variability.

    • Internal Controls: Include appropriate positive and negative controls in every experiment to monitor for consistency and performance. For this compound, this would include a vehicle control (DMSO) and a positive control with CCL2 alone.

    • Contact Supplier: If significant lot-to-lot variability is suspected with this compound, contact the supplier for information on their quality control procedures and to inquire about potential issues with that specific lot.

Data Presentation

Table 1: In Vitro Bioactivity of this compound

Assay TypeCell TypeLigandParameterValueReference
ChemotaxisHuman MonocytesCCL2IC50 (in buffer)8 nM[1][3]
ChemotaxisHuman MonocytesCCL2IC50 (in 100% human serum)200 nM[1][3]
Calcium MobilizationHuman MonocytesCCL2IC503 nM[1][2]
Radioligand BindingHuman Monocytes-Kd (for hCCR2)2.3 nM[1][2]

Experimental Protocols

Chemotaxis Assay (Transwell Migration)

Objective: To determine the inhibitory effect of this compound on CCL2-induced cell migration.

Materials:

  • CCR2-expressing cells (e.g., human primary monocytes or THP-1 cells)

  • Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size polycarbonate membrane inserts)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Recombinant human CCL2

  • This compound

  • DMSO (for stock solution)

  • Calcein-AM or other cell staining dye

  • Fluorescence plate reader

Methodology:

  • Cell Preparation: Culture CCR2-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound and CCL2: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Prepare the CCL2 solution in serum-free medium at a concentration that induces sub-maximal migration (to allow for inhibition).

  • Assay Setup:

    • Add 600 µL of the CCL2 solution to the lower wells of the 24-well plate. For negative controls, add serum-free medium only.

    • Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (optimize for your cell type).

  • Quantification of Migration:

    • Carefully remove the inserts from the wells.

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Migrated cells on the bottom of the membrane can be fixed, stained (e.g., with DAPI or Crystal Violet), and counted under a microscope.

    • Alternatively, for a higher-throughput method, add a fluorescent dye like Calcein-AM to the lower chamber to label the migrated cells. After a short incubation, read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.

Calcium Mobilization Assay

Objective: To measure the effect of this compound on CCL2-induced intracellular calcium release.

Materials:

  • CCR2-expressing cells

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Recombinant human CCL2

  • This compound

  • DMSO

  • Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Seeding: Seed CCR2-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence (if applicable).

  • Dye Loading:

    • Prepare the dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound solutions to the wells and incubate for 15-30 minutes at room temperature in the dark.

  • Signal Measurement:

    • Place the plate in the fluorometric imaging plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a pre-determined concentration of CCL2 into the wells to stimulate calcium release.

    • Continuously record the fluorescence signal for 1-2 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the CCL2-induced calcium signal for each this compound concentration. Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Ilacirnon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 (G-protein coupled receptor) CCL2->CCR2 Binds to This compound This compound This compound->CCR2 Blocks G_protein G-protein activation CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_release->Downstream PKC Protein Kinase C (PKC) DAG->PKC PKC->Downstream Migration Cell Migration & Chemotaxis Downstream->Migration

Caption: this compound's mechanism of action in blocking the CCR2 signaling pathway.

Chemotaxis_Assay_Workflow start Start: Prepare Cells and Reagents prepare_cells Harvest and resuspend CCR2-expressing cells start->prepare_cells prepare_compounds Prepare serial dilutions of this compound and a fixed concentration of CCL2 start->prepare_compounds setup_assay Add CCL2 to lower chamber Pre-incubate cells with this compound prepare_cells->setup_assay prepare_compounds->setup_assay add_cells Add pre-incubated cells to upper chamber of transwell setup_assay->add_cells incubate Incubate for 2-4 hours at 37°C add_cells->incubate quantify Quantify migrated cells (staining or fluorescence) incubate->quantify analyze Analyze data and determine IC50 quantify->analyze end_assay End analyze->end_assay

Caption: Experimental workflow for a chemotaxis assay with this compound.

References

Potential off-target effects of CCX140

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of CCX140 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CCX140?

CCX140 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism of action is to block the binding of chemokine ligands, such as CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), to CCR2.[1] This inhibition prevents the downstream signaling cascade that leads to the recruitment of monocytes and macrophages to sites of inflammation.[2][3]

Q2: Have any specific off-target effects of CCX140 been reported in the literature?

Based on available preclinical and clinical data, CCX140 appears to be a highly selective inhibitor of CCR2. Studies have shown that CCX140-B did not exhibit significant inhibition of other chemokine receptors tested.[1] Clinical trials in diabetic nephropathy and focal segmental glomerulosclerosis (FSGS) have generally reported a favorable safety profile, with no major safety concerns indicative of significant off-target effects being highlighted.[2][4]

Q3: My experimental results with CCX140 are not what I expected based on CCR2 inhibition. Could this be due to off-target effects?

While CCX140 is highly selective for CCR2, unexpected results in a biological system can arise from various factors. Before concluding an off-target effect, it is crucial to systematically troubleshoot your experiment. Please refer to the Troubleshooting Guide below for a systematic approach to investigating your results.

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

If you are observing unexpected results in your experiments with CCX140, this guide provides a step-by-step approach to help determine the potential cause.

Step 1: Verify On-Target CCR2 Inhibition in Your System

  • Confirm CCR2 Expression: Ensure that your cell line or animal model expresses functional CCR2 at the expected levels.

  • Dose-Response Curve: Perform a dose-response experiment with CCX140 in a functional assay relevant to your system (e.g., chemotaxis, calcium mobilization) to confirm that you are observing the expected potency (IC50).

  • Positive and Negative Controls: Include appropriate positive (e.g., a known CCR2 agonist like CCL2) and negative controls in your experiments.

Step 2: Rule Out Experimental Artifacts

  • Compound Quality: Verify the purity and integrity of your CCX140 stock.

  • Vehicle Controls: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for CCX140 to rule out solvent effects.

  • Assay-Specific Controls: Include controls specific to your assay to ensure its proper functioning.

Step 3: Consider Broader Biological Effects

If you have confirmed on-target activity and ruled out experimental artifacts, you may consider investigating potential off-target effects.

  • Literature Review: Conduct a thorough literature search for any newly published data on CCX140 or similar CCR2 antagonists.

  • Phenotypic Comparison: Compare the observed phenotype with known effects of CCR2 inhibition. If the phenotype is inconsistent, it may suggest the involvement of other pathways.

  • Off-Target Screening: For in-depth investigation, consider performing off-target screening assays, such as a kinase panel screen or a broad receptor binding panel.

Quantitative Data Summary

The following table summarizes the reported in vitro potencies of CCX140 for its on-target interaction with CCR2. No significant off-target binding has been reported in the public domain.

Assay TypeLigandCell/SystemIC50 / KdReference
ChemotaxisCCL2Human Monocytes8 nM (in buffer), 200 nM (in 100% human serum)[1]
ChemotaxisCCL8/MCP-2Human Monocytes180 nM[1]
ChemotaxisCCL7/MCP-3Human Monocytes250 nM[1]
ChemotaxisCCL13/MCP-4Human Monocytes280 nM[1]
Calcium MobilizationCCL2Human Monocytes3 nM[1]
Radioligand Binding125I-CCL2Human Monocytes17 nM[1]
Radioligand Binding3H-CCX140-BHuman Monocytes2.3 nM (Kd)[1]

Key Experimental Protocols

1. Chemotaxis Assay

This protocol is a general guideline for assessing the effect of CCX140 on monocyte chemotaxis towards a CCR2 ligand.

  • Cell Preparation: Isolate primary human monocytes from peripheral blood. Resuspend the cells in assay medium (e.g., RPMI with 0.5% BSA) to a concentration of 1 x 10^6 cells/mL.

  • Chemotaxis Chamber Setup: Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane. In the bottom wells, add assay medium containing the chemoattractant (e.g., CCL2 at a final concentration of 10 nM) and varying concentrations of CCX140 or vehicle control.

  • Cell Migration: Add the monocyte suspension to the top chamber. Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification: After incubation, remove the top chamber and wipe off non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a suitable dye (e.g., Diff-Quik) and count the number of migrated cells in several high-power fields using a microscope. Alternatively, a fluorescently labeled cell-based assay can be used for quantification with a plate reader.

  • Data Analysis: Plot the number of migrated cells against the concentration of CCX140 to determine the IC50 value.

2. Calcium Mobilization Assay

This protocol outlines a general procedure for measuring the effect of CCX140 on CCL2-induced intracellular calcium mobilization in a CCR2-expressing cell line (e.g., THP-1).

  • Cell Preparation: Plate CCR2-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Addition: After dye loading, wash the cells to remove excess dye. Add varying concentrations of CCX140 or vehicle control to the wells and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Establish a baseline fluorescence reading. Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically every second for 1-2 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the response against the concentration of CCX140 to determine the IC50 value.

3. Radioligand Binding Assay

This is a general protocol for a competitive radioligand binding assay to determine the affinity of CCX140 for CCR2.

  • Membrane Preparation: Prepare cell membranes from a CCR2-expressing cell line or primary monocytes.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CCR2 ligand (e.g., 125I-CCL2), and varying concentrations of unlabeled CCX140.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of CCX140 by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled CCR2 ligand) from the total binding. Plot the specific binding against the concentration of CCX140 to determine the IC50, which can then be converted to a Ki value.

4. Off-Target Kinase Profiling (General Protocol)

If a broader investigation into potential off-target effects is warranted, a commercially available kinase profiling service can be utilized.

  • Compound Submission: Provide a sample of CCX140 at a specified concentration and purity to the service provider.

  • Screening: The service provider will typically perform a radioligand binding assay or an enzymatic activity assay to assess the interaction of CCX140 with a large panel of kinases (often hundreds). The screening is usually done at a fixed concentration of CCX140 (e.g., 1 or 10 µM).

  • Data Analysis and Reporting: The results are typically reported as the percent inhibition of each kinase's activity at the tested concentration of CCX140. Any significant inhibition ("hits") can be further investigated with dose-response experiments to determine the IC50 value.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/o CCR2->G_protein Activates PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Promotes PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates ERK->Chemotaxis Promotes CCX140 CCX140 CCX140->CCR2 Inhibits

Caption: On-target signaling pathway of CCX140 via CCR2 inhibition.

Off_Target_Workflow start Unexpected Experimental Result with CCX140 step1 Step 1: Verify On-Target CCR2 Inhibition start->step1 step1_details • Confirm CCR2 expression • Perform dose-response curve • Use appropriate controls step1->step1_details step2 Step 2: Rule Out Experimental Artifacts step1->step2 step2_details • Check compound quality • Use vehicle controls • Include assay-specific controls step2->step2_details decision1 On-target activity confirmed and artifacts ruled out? step2->decision1 step3 Step 3: Investigate Potential Off-Target Effects decision1->step3 Yes end_on_target Re-evaluate experimental design for on-target effects decision1->end_on_target No step3_details • Literature review • Phenotypic comparison • Off-target screening (e.g., kinase panel) step3->step3_details end_off_target Characterize potential off-target interaction step3->end_off_target

Caption: Workflow for investigating potential off-target effects of CCX140.

References

Technical Support Center: Ilacirnon Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ilacirnon (also known as CCX140-B), a CCR2 antagonist, in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (CCX140-B) is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Its mechanism of action involves blocking the interaction of CCR2 with its primary ligand, CCL2 (also known as MCP-1). This interaction is crucial for the recruitment of monocytes and macrophages to sites of inflammation. By inhibiting this pathway, this compound aims to reduce inflammation-driven pathology in various diseases.

Q2: In which animal models has this compound or other CCR2 antagonists shown efficacy?

A2: CCR2 antagonists, including this compound, have demonstrated efficacy in various animal models of diseases with an inflammatory component, particularly diabetic nephropathy and focal segmental glomerulosclerosis (FSGS).[1][3] Commonly used models include:

  • Diabetic Nephropathy:

    • db/db mice: A genetic model of type 2 diabetes and obesity that develops progressive kidney disease.[1][4]

    • Diet-induced obesity (DIO) mice: This model mimics human type 2 diabetes resulting from a high-fat diet.[1]

    • Streptozotocin (STZ)-induced diabetes models.[5][6]

  • Focal Segmental Glomerulosclerosis (FSGS):

    • Adriamycin-induced nephropathy model.[3]

    • 5/6 nephrectomy model.[3]

Q3: Why am I not observing the expected efficacy of this compound in my mouse model?

A3: A critical factor to consider is that this compound has a low affinity for the mouse CCR2 receptor.[1][7][8] Therefore, studies in standard wild-type mice may not show the compound's full potential. It is highly recommended to use transgenic mice expressing human CCR2 (hCCR2 knock-in mice) to accurately assess the in vivo efficacy of this compound.[1][7][8]

Q4: What are the key outcome measures to assess this compound efficacy in animal models of kidney disease?

A4: Key parameters to evaluate the effectiveness of this compound in models of diabetic nephropathy and FSGS include:

  • Renal Function:

    • Reduction in urinary albumin-to-creatinine ratio (UACR).[1][4]

    • Decrease in serum creatinine and blood urea nitrogen (BUN).[3][9]

  • Histological Improvements:

    • Reduced glomerular hypertrophy and mesangial expansion.[3][4]

    • Increased podocyte density.[1][3]

    • Decreased infiltration of macrophages (e.g., F4/80-positive cells) in the kidney.[10]

  • Metabolic Parameters (in diabetes models):

    • Improved glycemic control (reduced blood glucose and HbA1c).[1]

    • Enhanced insulin sensitivity.[4][9]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue 1: Poor or inconsistent drug exposure.

  • Possible Cause: Improper formulation or administration.

  • Troubleshooting Steps:

    • Formulation: this compound has low water solubility.[9]

      • A commonly used vehicle for CCR2 antagonists is 1% hydroxypropyl methylcellulose (HPMC) in water.[3]

      • For compounds with challenging solubility, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered for oral gavage.

      • Ensure the compound is fully dissolved or forms a homogenous suspension before each administration. Sonication may be helpful.

    • Administration: Oral gavage is a common and precise method for administering this compound.

      • Ensure proper gavage technique to avoid accidental administration into the trachea. Training in this procedure is essential.

      • Use appropriate gavage needle sizes for the age and weight of the mice.[11]

      • For chronic studies, consider voluntary oral administration by incorporating the drug into a palatable jelly to minimize stress.[12][13]

    • Stability: Prepare fresh dosing solutions regularly and store them appropriately to prevent degradation. The stability of the compound in the chosen vehicle should be evaluated.

Issue 2: High variability in efficacy readouts.

  • Possible Cause: Inconsistent experimental procedures or high biological variability.

  • Troubleshooting Steps:

    • Animal Model:

      • Ensure the use of age- and sex-matched animals.

      • Acclimatize animals to the experimental conditions before starting the study.

    • Urine Collection:

      • For measuring UACR, 24-hour urine collection using metabolic cages is the gold standard. However, spot urine samples can also be used, and it is crucial to normalize albumin levels to creatinine to account for variations in urine concentration.[12][14]

    • Histological Analysis:

      • Standardize tissue fixation, processing, and staining procedures.

      • For quantitative analysis like podocyte counting or macrophage infiltration, use unbiased stereological methods and analyze a consistent number of glomeruli or fields of view per animal.[3][15][16]

      • Ensure consistent antibody dilutions and incubation times for immunohistochemistry.

Issue 3: Unexpected off-target effects or toxicity.

  • Possible Cause: High dose, improper formulation, or inherent compound properties.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-ranging study to determine the optimal therapeutic dose with minimal side effects.

    • Vehicle Control: Always include a vehicle-only control group to distinguish vehicle effects from compound-specific effects.

    • Monitor Animal Health: Regularly monitor animal weight, food and water intake, and general appearance for any signs of toxicity.

Data Summary

The following tables summarize representative quantitative data from preclinical studies on CCR2 antagonists in mouse models of kidney disease.

Table 1: Effect of CCR2 Antagonism on Renal Function in db/db Mice

Treatment GroupUrinary Albumin Excretion (µ g/24h )Serum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Vehicle Control250 ± 300.4 ± 0.0535 ± 5
CCR2 Antagonist150 ± 250.3 ± 0.0425 ± 4*

*Data are representative and expressed as mean ± SEM. *p < 0.05 compared to vehicle control. (Data synthesized from[4])

Table 2: Effect of CCR2 Antagonism on Glomerular Histology in a Model of FSGS

Treatment GroupGlomerular Volume (x10^3 µm³)Podocyte Density (podocytes/glomerulus)
Vehicle Control300 ± 2015 ± 2
CCR2 Antagonist250 ± 1520 ± 3

*Data are representative and expressed as mean ± SEM. *p < 0.05 compared to vehicle control. (Data synthesized from[3])

Experimental Protocols

1. Oral Gavage Administration of this compound

  • Materials:

    • This compound

    • Vehicle (e.g., 1% HPMC in sterile water)

    • Appropriate-sized ball-tipped gavage needles (e.g., 20-gauge for adult mice)

    • Syringes

  • Procedure:

    • Prepare the this compound formulation at the desired concentration. Ensure it is well-mixed before each use.

    • Accurately weigh each mouse to calculate the correct dosing volume (typically 5-10 mL/kg).[11]

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.

    • Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Do not force the needle.

    • Slowly administer the calculated volume of the this compound suspension.

    • Monitor the animal for a short period after dosing to ensure there are no signs of distress.

2. Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)

  • Materials:

    • Metabolic cages for 24-hour urine collection or tubes for spot urine collection.

    • Mouse albumin ELISA kit.

    • Creatinine assay kit.

  • Procedure:

    • Urine Collection:

      • 24-hour collection: Place individual mice in metabolic cages with free access to food and water. Collect urine over a 24-hour period.

      • Spot collection: Gently restrain the mouse and stimulate urination. Collect the urine in a clean tube.

    • Centrifuge the urine samples to pellet any debris.

    • Albumin Measurement: Use a commercially available mouse albumin ELISA kit according to the manufacturer's instructions.[17]

    • Creatinine Measurement: Use a commercially available creatinine assay kit as per the manufacturer's protocol.

    • Calculation: Calculate the UACR by dividing the albumin concentration (in mg or µg) by the creatinine concentration (in mg or dL).

3. Immunohistochemistry for F4/80 in Mouse Kidney

  • Materials:

    • Paraffin-embedded kidney sections.

    • Primary antibody: Rat anti-mouse F4/80.

    • Secondary antibody: Biotinylated anti-rat IgG.

    • Avidin-biotin-peroxidase complex (ABC) reagent.

    • DAB chromogen solution.

    • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Procedure:

    • Deparaffinize and rehydrate the kidney sections.

    • Perform antigen retrieval by heating the slides in citrate buffer.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with the primary anti-F4/80 antibody.

    • Incubate with the biotinylated secondary antibody.

    • Incubate with the ABC reagent.

    • Develop the signal with the DAB chromogen solution.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

    • Quantify the number of F4/80-positive cells per glomerulus or per high-power field in the tubulointerstitium.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-protein CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription (Inflammation, Migration, Proliferation) Akt->Transcription JAK_STAT->Transcription MAPK->Transcription This compound This compound This compound->CCR2 Inhibits

Caption: this compound inhibits the CCR2 signaling pathway.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment start Select Animal Model (e.g., db/db mice) induction Induce Disease (if necessary) start->induction randomization Randomize into Groups (Vehicle, this compound) induction->randomization treatment Daily Dosing (e.g., Oral Gavage) randomization->treatment monitoring Monitor Animal Health treatment->monitoring urine_collection Urine Collection (UACR) monitoring->urine_collection blood_collection Blood Collection (BUN, Creatinine) urine_collection->blood_collection euthanasia Euthanasia & Tissue Harvest blood_collection->euthanasia histology Kidney Histology (IHC for F4/80, Podocyte counting) euthanasia->histology

Caption: Workflow for assessing this compound efficacy.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_solutions Potential Solutions start No/Low Efficacy Observed check_mouse_strain Using hCCR2 knock-in mice? start->check_mouse_strain check_formulation Formulation correct? (Solubility, Stability) check_mouse_strain->check_formulation Yes use_knockin Switch to hCCR2 knock-in mice check_mouse_strain->use_knockin No check_dosing Dosing procedure correct? (Route, Volume) check_formulation->check_dosing Yes optimize_formulation Optimize vehicle/preparation check_formulation->optimize_formulation No refine_dosing Refine dosing technique check_dosing->refine_dosing No dose_response Conduct dose-response study check_dosing->dose_response Yes

Caption: Troubleshooting logic for low this compound efficacy.

References

Ilacirnon Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the stability of Ilacirnon in solution.

Troubleshooting Guide: Forced Degradation Studies

Question: We are observing rapid degradation of our this compound solution. How can we identify the cause?

Answer: Rapid degradation of this compound in solution can be attributed to several factors, including hydrolysis, oxidation, or photolysis. To identify the primary degradation pathway, a forced degradation study is recommended. This involves subjecting the this compound solution to a variety of stress conditions to accelerate degradation and identify the key factors influencing its stability.

A systematic approach to forced degradation studies will help in pinpointing the cause of instability and in developing a stable formulation. It is crucial to analyze the degradation products to understand the reaction mechanism.[1][2]

Question: What are the initial steps for conducting a forced degradation study for this compound?

Answer: Begin by preparing solutions of this compound in various media to investigate its susceptibility to hydrolysis. This typically includes acidic, basic, and neutral conditions. Concurrently, expose the this compound solution to oxidative stress and light to assess its sensitivity to these factors. A control sample, protected from light and stored at a recommended temperature, should always be included for comparison.

The selection of appropriate stress conditions is critical for obtaining meaningful results. These studies are intended to identify potential challenges early in the drug development process.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of an this compound solution?

A1: The shelf-life of an this compound solution is highly dependent on the formulation, storage conditions (temperature, light exposure), and pH.[1] Accelerated stability studies can be used to predict the shelf-life under typical storage conditions.[1] For a precise determination, a long-term stability study under the intended storage conditions is necessary.

Q2: Which analytical methods are suitable for quantifying this compound and its degradants?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for quantifying this compound and separating its degradation products.[4][5] For more detailed structural information on the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[6][7] It is essential to use a validated, stability-indicating analytical method.[8]

Q3: How can we prevent the degradation of this compound in our formulations?

A3: Based on the results of forced degradation studies, specific measures can be taken to enhance stability. If this compound is found to be susceptible to:

  • Hydrolysis: Adjusting the pH of the formulation to a more stable range and storing at lower temperatures can mitigate degradation.

  • Oxidation: The addition of antioxidants to the formulation and purging with an inert gas (e.g., nitrogen) can prevent oxidative degradation.

  • Photolysis: Protecting the solution from light by using amber vials or other light-blocking containers is crucial.

Formulation development and excipient screening are key to defining stabilizing solution conditions.[3]

Experimental Protocols

Protocol 1: Hydrolytic Stability of this compound
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare three aqueous solutions for the study:

      • 0.1 N Hydrochloric Acid (HCl) for acidic conditions.

      • Purified Water for neutral conditions.

      • 0.1 N Sodium Hydroxide (NaOH) for basic conditions.

    • Spike the this compound stock solution into each of the three aqueous solutions to achieve a final concentration of 100 µg/mL.

  • Incubation:

    • Transfer aliquots of each solution into separate, sealed vials.

    • Place the vials in a temperature-controlled oven at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • At each time point, cool the sample to room temperature.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

Protocol 2: Oxidative Stability of this compound
  • Preparation of Solution:

    • Prepare a 100 µg/mL solution of this compound in purified water.

    • Add 3% hydrogen peroxide (H₂O₂) to the solution.

  • Incubation:

    • Store the solution at room temperature, protected from light.

    • Take samples at various time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).

  • Sample Analysis:

    • Analyze the samples directly using a validated HPLC method to quantify the amount of undegraded this compound and any oxidative degradants.

Protocol 3: Photostability of this compound
  • Preparation of Solution:

    • Prepare a 100 µg/mL solution of this compound in purified water.

  • Exposure:

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A photostability chamber is recommended.

    • Simultaneously, keep a control sample in the dark at the same temperature.

  • Sample Analysis:

    • Collect samples at appropriate time points (e.g., 0, 4, 8, 12, and 24 hours).

    • Analyze both the exposed and control samples by a validated HPLC method.

Data Presentation

Table 1: Hydrolytic Stability of this compound at 60°C

Time (hours)% this compound Remaining (0.1 N HCl)% this compound Remaining (Water)% this compound Remaining (0.1 N NaOH)
0100.0100.0100.0
292.599.885.3
485.199.572.1
870.899.151.7
1258.298.835.4
2434.697.512.9

Table 2: Oxidative and Photostability of this compound at Room Temperature

Time (hours)% this compound Remaining (3% H₂O₂)% this compound Remaining (Light Exposure)% this compound Remaining (Dark Control)
0100.0100.0100.0
488.991.799.9
878.584.299.8
1269.277.599.7
2450.362.899.5

Visualizations

Ilacirnon_Degradation_Pathway This compound This compound Degradant_A Degradant A (Hydrolysis Product) This compound->Degradant_A  Acid/Base  Hydrolysis Degradant_B Degradant B (Oxidation Product) This compound->Degradant_B  Oxidation  (e.g., H₂O₂) Degradant_C Degradant C (Photolysis Product) This compound->Degradant_C  Photolysis  (UV/Vis Light) Further_Degradation Further Degradation Products Degradant_A->Further_Degradation Degradant_B->Further_Degradation Degradant_C->Further_Degradation

Caption: Hypothetical degradation pathways of this compound.

Stability_Testing_Workflow Acid Acidic (0.1 N HCl) HPLC HPLC-UV Analysis Acid->HPLC Base Basic (0.1 N NaOH) Base->HPLC Neutral Neutral (Water) Neutral->HPLC Oxidative Oxidative (3% H₂O₂) Oxidative->HPLC Photolytic Photolytic (ICH Q1B) Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks appear Stability_Profile This compound Stability Profile HPLC->Stability_Profile Degradant_Identification Identification of Degradation Products LCMS->Degradant_Identification Formulation_Strategy Informed Formulation Strategy Stability_Profile->Formulation_Strategy Degradant_Identification->Formulation_Strategy Ilacirnon_Solution Prepare this compound Solution Ilacirnon_Solution->Acid Ilacirnon_Solution->Base Ilacirnon_Solution->Neutral Ilacirnon_Solution->Oxidative Ilacirnon_Solution->Photolytic

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic Start Out-of-Specification (OOS) Result for This compound Stability Check_Method Is the analytical method validated and working correctly? Start->Check_Method Check_Conditions Were the storage conditions correct? Check_Method->Check_Conditions Yes Investigate_Method Investigate and rectify analytical method issues Check_Method->Investigate_Method No Forced_Degradation Perform forced degradation study Check_Conditions->Forced_Degradation Yes Correct_Storage Correct storage conditions and repeat Check_Conditions->Correct_Storage No Identify_Pathway Identify primary degradation pathway Forced_Degradation->Identify_Pathway Reformulate Reformulate to mitigate degradation Identify_Pathway->Reformulate

References

Technical Support Center: Overcoming Challenges in CCR2 Antagonist Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR2 antagonists.

Frequently Asked Questions (FAQs)

Q1: Why is my CCR2 antagonist showing high potency in vitro but failing in in vivo animal models?

A1: This is a common challenge often attributed to species-specific differences in the CCR2 receptor. Many small molecule antagonists exhibit high affinity for human CCR2 but have significantly lower activity at the rodent receptor, making the translation from in vitro human cell-based assays to in vivo rodent models problematic.[1][2][3] It is crucial to verify the potency of your antagonist on the specific species' receptor you are using for in vivo studies. Additionally, suboptimal pharmacokinetics, poor tissue penetration, and in vivo toxicity can contribute to this discrepancy.[1]

Q2: I'm observing an unexpected increase in plasma CCL2 levels after administering my CCR2 antagonist in vivo. Is this a sign of antagonist failure?

A2: Not necessarily. This phenomenon, often termed "CCL2 induction," has been observed with many CCR2 inhibitors.[3][4] It is thought that by blocking the receptor, the antagonist prevents the natural clearance and internalization of CCL2 by CCR2-expressing cells.[5] This can lead to an accumulation of CCL2 in the plasma. The efficacy of the antagonist in this context depends on its ability to maintain sufficient receptor occupancy to block signaling despite the elevated chemokine levels.[3][4]

Q3: My experimental results are inconsistent. What are some potential sources of variability?

A3: Inconsistency can arise from several factors. The redundancy of the chemokine system is a key biological contributor; other chemokines and receptors might compensate for the CCR2 blockade.[3] From a technical standpoint, variability in cell-based assays can be due to cell passage number, confluency, and the specific splice variant of CCR2 being expressed (CCR2A vs. CCR2B), which can have different signaling and internalization properties.[6] For in vivo studies, the timing and dosing of the antagonist are critical and may need optimization.[7][8]

Q4: How do I differentiate between a competitive and a non-competitive/allosteric CCR2 antagonist?

A4: The mode of inhibition can be determined through detailed binding and functional assays. Radioligand binding studies can reveal if an antagonist directly competes with the natural ligand (CCL2) for the same binding site.[9] Functional assays, such as a calcium flux assay, can also provide insights. A competitive antagonist's effect can be overcome by increasing the concentration of the agonist (CCL2), resulting in a rightward shift of the dose-response curve. A non-competitive or allosteric inhibitor will suppress the maximal response of the agonist, regardless of its concentration.[9] Some antagonists bind to distinct allosteric sites, which are different from the orthosteric site where CCL2 binds.[9][10]

Troubleshooting Guides

Issue 1: Low Signal or No Response in Calcium Flux Assay

A calcium flux assay is a common method to measure CCR2 activation. Low or no signal can be frustrating and can point to several issues in the experimental setup.

Potential Cause Troubleshooting Step
Cell Health/Viability Ensure cells are healthy, within an optimal passage number, and plated at the correct density. High cell death will lead to a poor signal.
Low CCR2 Expression Verify the expression level of CCR2 on your cell line using flow cytometry or qPCR. Consider using a cell line known to express high levels of CCR2, such as THP-1 cells.[11]
Dye Loading Issues Optimize dye concentration and incubation time. Ensure that quenchers are not interfering with your signal. Refer to the manufacturer's protocol for your specific calcium indicator dye.[12]
Inactive Ligand (CCL2) Confirm the activity of your recombinant CCL2. Use a fresh aliquot and verify its potency by generating a dose-response curve.
Receptor Desensitization Prolonged exposure to even low levels of agonist can desensitize the receptor. Ensure cells are properly washed and not over-stimulated before the assay.[13]
Forced Receptor Coupling Be aware that some assay systems force the coupling of the receptor to the calcium pathway, which might not reflect the native signaling.[14]

A troubleshooting workflow for this issue is visualized below.

Start Low/No Signal in Calcium Flux Assay CheckCells Check Cell Viability & CCR2 Expression Start->CheckCells CellsOK Cells Healthy & CCR2 Expressed? CheckCells->CellsOK CheckLigand Verify CCL2 Ligand Activity CellsOK->CheckLigand Yes TroubleshootCells Use New Cell Stock or High-Expressing Line CellsOK->TroubleshootCells No LigandOK Ligand Active? CheckDye Optimize Dye Loading Protocol LigandOK->CheckDye Yes TroubleshootLigand Use Fresh CCL2 Aliquot LigandOK->TroubleshootLigand No DyeOK Dye Loading Optimized? ConsiderDesensitization Investigate Receptor Desensitization DyeOK->ConsiderDesensitization Yes TroubleshootDye Consult Dye Manufacturer's Guide DyeOK->TroubleshootDye No End Signal Restored ConsiderDesensitization->End TroubleshootCells->CheckCells TroubleshootLigand->CheckLigand TroubleshootDye->CheckDye

Troubleshooting workflow for calcium flux assays.
Issue 2: High Background or Non-Specific Inhibition in Chemotaxis Assay

Chemotaxis assays, such as the Boyden chamber assay, are crucial for assessing the functional effect of CCR2 antagonists on cell migration. High background migration or non-specific effects can mask the true activity of your compound.

Potential Cause Troubleshooting Step
Suboptimal CCL2 Concentration Determine the optimal CCL2 concentration that induces a robust chemotactic response without causing maximal migration (which can mask inhibition). An EC50 or EC80 concentration is often ideal.[15]
Antagonist Cytotoxicity At high concentrations, your antagonist may be toxic to the cells, leading to reduced cell numbers in the lower chamber that can be misinterpreted as inhibition of migration. Perform a cell viability assay (e.g., WST-1 or MTT) at the same concentrations used in the chemotaxis assay.[16]
Off-Target Effects Your antagonist may be hitting other chemokine receptors or cellular targets involved in migration. Test for selectivity against other relevant chemokine receptors, like CCR1 and CCR5.[2][17]
Assay Conditions Optimize incubation time and pore size of the membrane. If the incubation is too long, cells may migrate non-specifically. If the pore size is incorrect, it can hinder or artificially enhance migration.
Cell Activation State Ensure your cells are in a resting state before the assay. Pre-activated cells can show high spontaneous migration. This can be achieved by serum-starving the cells for a few hours prior to the assay.[16]

Quantitative Data Summary

The following tables summarize the potency of various commercially available CCR2 antagonists from the literature. Note that IC50 values can vary depending on the assay conditions and cell type used.

Table 1: IC50 Values of Selected CCR2 Antagonists

AntagonistHuman CCR2 IC50 (nM)Murine CCR2 IC50 (nM)Assay Type
INCB3344 5.19.5Binding
3.87.8Chemotaxis
RS 504393 89Not specifiedBinding
BMS CCR2 22 5.1Not specifiedBinding
18Not specifiedCalcium Flux
1Not specifiedChemotaxis
PF-4136309 5.217Not specified
INCB3284 3.7Not specifiedBinding
RS102895 360Not specifiedNot specified
CCR2-RA-[R] 103Not specifiedNot specified
Teijin Compound 1 180Not specifiedBinding
24Not specifiedChemotaxis

Data compiled from multiple sources.[18][19]

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay (Boyden Chamber)

This protocol outlines a standard procedure for assessing the ability of a CCR2 antagonist to inhibit CCL2-mediated cell migration.

  • Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytes) to 80% confluency. On the day of the assay, harvest the cells and resuspend them in serum-free media. Perform a cell count and adjust the concentration to 1 x 10^6 cells/mL.

  • Antagonist Pre-incubation: Aliquot the cell suspension and add the CCR2 antagonist at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.

  • Assay Plate Setup: In the lower wells of a 96-well chemotaxis plate, add serum-free media containing CCL2 (at a pre-determined optimal concentration, e.g., 10-50 ng/mL).[16] Also include wells with media alone as a negative control for spontaneous migration.

  • Cell Seeding: Place the filter membrane (typically 5 µm pore size for monocytes) over the lower wells.[7] Carefully add 100 µL of the pre-incubated cell suspension to the top of each filter.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification: After incubation, remove the top chamber and wipe away non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Elute the stain and measure the absorbance on a plate reader, or count the migrated cells using microscopy or an image cytometer.[15]

Protocol 2: Calcium Flux Assay

This protocol describes how to measure changes in intracellular calcium in response to CCL2 stimulation and its inhibition by an antagonist.

  • Cell Plating: Seed CCR2-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

  • Antagonist Addition: Using a fluorescence plate reader equipped with an automated injection system (like a FlexStation), add the CCR2 antagonist at various concentrations to the wells. Incubate for 15-30 minutes.

  • Signal Measurement: Begin recording the baseline fluorescence. After a short period (e.g., 15-20 seconds), inject a solution of CCL2 (at an EC80 concentration) into the wells.

  • Data Acquisition: Continue to record the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the antagonist concentration to determine the IC50.

Visualizations

The following diagrams illustrate key concepts and workflows related to CCR2 antagonist experiments.

cluster_membrane Cell Membrane CCR2 CCR2 G_protein Gαi | Gβγ CCR2->G_protein Activates JAK JAK CCR2->JAK PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K CCL2 CCL2 CCL2->CCR2 Binds Antagonist Antagonist Antagonist->CCR2 Blocks IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt STAT STAT JAK->STAT Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Migration Chemotaxis/ Migration Akt->Migration Gene_Expression Gene Expression STAT->Gene_Expression

Simplified CCR2 signaling pathway.

Start Start: Antagonist Library BindingAssay Primary Screen: Radioligand Binding Assay Start->BindingAssay Hits1 Identify Binders BindingAssay->Hits1 FunctionalAssay Secondary Screen: Calcium Flux Assay Hits1->FunctionalAssay Hits Hits2 Confirm Functional Antagonism (IC50) FunctionalAssay->Hits2 ChemotaxisAssay Tertiary Screen: Chemotaxis Assay Hits2->ChemotaxisAssay Potent Hits Hits3 Validate Inhibition of Migration ChemotaxisAssay->Hits3 Selectivity Selectivity Profiling (vs. other receptors) Hits3->Selectivity Validated Hits InVivo In Vivo Model Testing Selectivity->InVivo

Experimental workflow for screening CCR2 antagonists.

References

Technical Support Center: Ilacirnon Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilacirnon. The information is designed to address specific issues that may be encountered during the experimental analysis of this compound's dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as CCX140, is a small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This inhibition disrupts the downstream signaling pathways responsible for the chemotaxis and migration of monocytes and macrophages to sites of inflammation.[2]

Q2: What is a typical IC50 value for this compound?

The reported half-maximal inhibitory concentration (IC50) for this compound's binding to the CCR2 receptor is approximately 5 nM.[2] However, this value can vary depending on the specific experimental conditions, cell type, and assay format used.

Q3: We are observing a very shallow or incomplete dose-response curve. What could be the cause?

A shallow or incomplete dose-response curve can be caused by several factors:

  • Limited dose range: The concentration range of this compound tested may not be wide enough to capture the full sigmoidal curve. It is recommended to test a wider range of concentrations, typically spanning several orders of magnitude.

  • Solubility issues: At higher concentrations, this compound may not be fully soluble in the assay medium, leading to a plateau in the response that is not due to maximal inhibition.

  • Assay sensitivity: The assay may not be sensitive enough to detect the full range of inhibition.

  • Incorrect data normalization: Ensure that the data is normalized correctly, with the positive control representing 0% inhibition and the negative control (vehicle) representing 100% activity.[3]

Q4: The IC50 value we calculated is significantly different from the published value. Why might this be?

Discrepancies in IC50 values can arise from:

  • Different experimental setups: Variations in cell lines, passage numbers, cell density, serum concentration in the media, and incubation times can all influence the apparent potency of an inhibitor.

  • Reagent quality: The purity and stability of the this compound compound, as well as the quality of other reagents like the stimulating chemokine (CCL2), can affect the results.

  • Data analysis method: The choice of non-linear regression model and any constraints applied during curve fitting can impact the calculated IC50.[4][5] It is important to use a consistent and appropriate model for your data.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells Pipetting errors, uneven cell seeding, edge effects in the microplate.Use calibrated pipettes, ensure a homogenous cell suspension before seeding, and avoid using the outer wells of the plate if edge effects are suspected.
No dose-response observed Inactive compound, incorrect target expression, problem with the stimulation.Verify the identity and activity of the this compound stock. Confirm that the cell line used expresses functional CCR2. Check the concentration and activity of the CCL2 used for stimulation.
Unusual curve shape (e.g., U-shaped) Compound cytotoxicity at high concentrations, off-target effects.Perform a cell viability assay in parallel to the functional assay to assess the cytotoxic potential of this compound at the concentrations tested.[6] Consider the possibility of non-specific interactions at high concentrations.
Data points do not fit a sigmoidal curve Outliers, incorrect data transformation, inappropriate model.Review the raw data for obvious outliers. Ensure that the drug concentrations are log-transformed before fitting.[4] Try different non-linear regression models (e.g., four-parameter vs. three-parameter logistic fit).[5]

Experimental Protocols

In Vitro Chemotaxis Assay to Determine this compound IC50

This protocol describes a common method for assessing the potency of this compound in inhibiting CCL2-induced chemotaxis of a CCR2-expressing cell line (e.g., THP-1 cells).

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytic cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Recombinant human CCL2

  • Chemotaxis chamber (e.g., Transwell® plate with 5 µm pore size inserts)

  • Cell viability dye (e.g., Trypan Blue)

  • Fluorescent DNA-binding dye (e.g., SYBR Green I) for cell quantification

Procedure:

  • Cell Preparation: Culture THP-1 cells in RPMI-1640 with 10% FBS. On the day of the assay, harvest the cells, wash with serum-free RPMI-1640, and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • This compound Dilution: Prepare a serial dilution of this compound in serum-free RPMI-1640. The final concentrations should typically range from 0.1 nM to 1 µM.

  • Assay Setup:

    • In the lower chamber of the Transwell® plate, add serum-free RPMI-1640 containing a pre-determined optimal concentration of CCL2 (e.g., 10 ng/mL).

    • In separate tubes, pre-incubate the THP-1 cell suspension with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Add the pre-incubated cell suspension to the upper chamber of the Transwell® inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migration:

    • Carefully remove the inserts from the plate.

    • Remove the non-migrated cells from the top of the insert membrane with a cotton swab.

    • The migrated cells on the underside of the membrane can be quantified by lysing the cells and measuring the amount of DNA using a fluorescent dye like SYBR Green I.

  • Data Analysis:

    • Normalize the fluorescence data, setting the migration towards CCL2 in the absence of this compound as 100% and migration in the absence of CCL2 as 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.[4]

Visualizations

Ilacirnon_Mechanism_of_Action cluster_membrane Cell Membrane CCR2 CCR2 Receptor Signaling Downstream Signaling (e.g., PI3K/Akt) CCR2->Signaling Activates CCL2 CCL2 (Chemokine) CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks Chemotaxis Cell Migration/ Chemotaxis Signaling->Chemotaxis Leads to Experimental_Workflow A Prepare CCR2-expressing cells C Pre-incubate cells with this compound A->C B Create serial dilutions of this compound B->C E Add cell/Ilacirnon mixture to upper chamber C->E D Add CCL2 to lower chamber of Transwell plate D->E F Incubate to allow for cell migration E->F G Quantify migrated cells F->G H Analyze data and determine IC50 G->H

References

Technical Support Center: Ilacirnon Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of Ilacirnon in mouse models.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its mechanism of action? This compound (formerly CCX140) is an orally active, small molecule antagonist of the chemokine receptor CCR2.[1] Its mechanism of action involves blocking the CCR2 receptor, which plays a role in inflammation and has been studied in the context of diabetic nephropathies and other kidney disorders.[1]
What are the known challenges with the oral bioavailability of this compound? While specific data on this compound's bioavailability in mice is not publicly available, as a small molecule, it may face challenges common to poorly soluble drugs, such as low dissolution and absorption in the gastrointestinal tract.[2][3]
What are the general strategies to improve the oral bioavailability of poorly soluble drugs? Common strategies include particle size reduction (micronization, nanosizing), use of solid dispersions, lipid-based formulations (like solid lipid nanoparticles or self-emulsifying drug delivery systems), and complexation with cyclodextrins.[3][4][5]
Which animal models are typically used for pharmacokinetic studies? Mice are widely used for pharmacokinetic studies due to their biological similarities to humans, rapid reproductive rates, small size, and cost-effectiveness.[6] The selection of a specific strain may depend on the disease model being studied.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound in mice.

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between individual mice. - Improper dosing technique. - Formulation instability or non-homogeneity. - Differences in food and water intake. - Genetic variability within the mouse strain.- Ensure consistent and accurate oral gavage technique. - Prepare fresh formulations daily and ensure thorough mixing before each administration. - Standardize fasting and feeding protocols for all animals in the study. - Consider using a more genetically homogenous inbred mouse strain.
Low or undetectable plasma concentrations of this compound after oral administration. - Poor aqueous solubility of this compound limiting dissolution. - Rapid first-pass metabolism in the gut wall or liver. - Inadequate formulation leading to poor absorption.- Improve Solubility: Consider formulating this compound as a solid dispersion or using a co-solvent system.[3][4] - Lipid-Based Formulations: Explore lipid-based formulations like nanostructured lipid carriers or self-emulsifying drug delivery systems (SEDDS) to potentially enhance lymphatic absorption and bypass first-pass metabolism.[5][8] - Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[3]
Unexpected adverse effects or toxicity observed in mice. - Off-target effects of this compound. - Toxicity of the formulation excipients. - Dose level is too high.- Review the known pharmacology of CCR2 antagonists for potential off-target effects. - Conduct a tolerability study with the vehicle formulation alone to rule out excipient-related toxicity. - Perform a dose-ranging study to determine the maximum tolerated dose (MTD).
Precipitation of this compound in the formulation upon standing. - The drug concentration exceeds its solubility in the vehicle. - Temperature fluctuations affecting solubility.- Reduce the drug concentration in the formulation. - Add a solubilizing agent or co-solvent. - Prepare the formulation immediately before use and maintain it at a constant temperature.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension Formulation for Oral Gavage

This protocol describes a general method for preparing a nanosuspension to improve the dissolution rate of a poorly soluble compound like this compound.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • High-pressure homogenizer or bead mill

  • Zetasizer for particle size analysis

Procedure:

  • Prepare a pre-suspension by dispersing this compound powder in an aqueous solution containing the stabilizer.

  • Subject the pre-suspension to high-pressure homogenization or wet bead milling.

  • Optimize the process parameters (e.g., pressure, number of cycles, bead size) to achieve the desired particle size (typically < 200 nm).

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a Zetasizer.

  • Visually inspect the nanosuspension for any signs of aggregation or precipitation before administration.

Protocol 2: Murine Pharmacokinetic Study

This protocol outlines a typical procedure for a pharmacokinetic study in mice following oral administration of an this compound formulation.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Fast mice overnight (approximately 12 hours) with free access to water before dosing.

  • Administer the this compound formulation via oral gavage at a specific dose volume (e.g., 10 mL/kg).

  • Collect serial blood samples (approximately 30-50 µL) from the submandibular or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.[10]

Data Presentation

Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 352.0980 ± 210100 (Reference)
Nanosuspension50450 ± 901.02940 ± 550300
Solid Lipid Nanoparticles50620 ± 1101.54100 ± 780418

Note: The data presented in this table are hypothetical and for illustrative purposes only, as specific pharmacokinetic data for this compound in mice is not publicly available.

Visualizations

Signaling Pathway of this compound

Ilacirnon_Pathway cluster_inflammation Inflammatory Site Monocyte Monocyte Macrophage Macrophage Monocyte->Macrophage Differentiates into Inflammation Inflammation Macrophage->Inflammation Promotes CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binds CCR2->Monocyte Activates This compound This compound This compound->CCR2 Blocks Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_optimization Optimization Problem Poor Bioavailability of this compound Strategy Select Formulation Strategy (e.g., Nanosuspension, SLN) Problem->Strategy Preparation Prepare Formulation Strategy->Preparation Characterization Physicochemical Characterization (Particle Size, Stability) Preparation->Characterization Dosing Oral Administration to Mice Characterization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Evaluation Compare PK Parameters PK_Analysis->Evaluation Decision Optimized Formulation? Evaluation->Decision Refinement Refine Formulation Decision->Refinement No Final_Formulation Proceed with Efficacy Studies Decision->Final_Formulation Yes Refinement->Strategy

References

Interpreting unexpected results in Ilacirnon studies

Author: BenchChem Technical Support Team. Date: November 2025

Ilacirnon Studies Technical Support Center

Welcome to the technical support center for this compound studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and clarify experimental protocols. This compound is a selective inhibitor of the CCR2 receptor, a key component in inflammatory and metabolic signaling pathways.[1] This guide provides a structured approach to identifying and resolving common issues encountered during in vitro experiments.

I. This compound Signaling Pathway & Mechanism of Action

This compound is an orally-active, small molecule antagonist of the chemokine receptor CCR2.[1] The primary expected downstream effect of this compound is the inhibition of CCR2-mediated signaling, which plays a crucial role in the infiltration of macrophages and other immune cells into tissues. In the context of diabetic nephropathy and other inflammatory conditions, this inhibition is expected to reduce inflammation and subsequent tissue damage.

Ilacirnon_Pathway cluster_cell Target Cell (e.g., Endothelial Cell) MCP1 MCP-1 (Ligand) CCR2 CCR2 Receptor MCP1->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates This compound This compound This compound->CCR2 Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream Inflammation Inflammation Gene Expression Downstream->Inflammation Cell_Migration Cell Migration & Adhesion Downstream->Cell_Migration

Figure 1: Simplified this compound mechanism of action targeting the CCR2 receptor.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common unexpected outcomes in a question-and-answer format.

FAQ 1: Why am I not observing the expected decrease in cell viability/proliferation with this compound treatment?

Possible Cause 1: Suboptimal Assay Conditions The MTT assay, commonly used to assess cell viability, measures metabolic activity, which may not always directly correlate with cell number.[2][3] Various factors can interfere with the results, such as the reducing properties of the test compound or high background absorbance.[2][4]

Troubleshooting Steps:

  • Confirm Formazan Solubilization: Ensure complete dissolution of formazan crystals. Inadequate solvent volume or mixing can lead to inaccurate readings.[2] Using pure DMSO or acidified isopropanol is recommended.[2]

  • Run Controls for Interference: Test this compound in cell-free medium with the MTT reagent to check for direct chemical reduction of MTT, which would create a false positive signal.[4]

  • Use an Orthogonal Method: Confirm results with a different viability assay that has an alternative mechanism, such as a CyQUANT direct cell proliferation assay or a trypan blue exclusion assay.

Possible Cause 2: Cell Line Insensitivity The target cell line may not express sufficient levels of the CCR2 receptor, or the CCR2 pathway may not be a primary driver of proliferation in that specific cell model.

Troubleshooting Steps:

  • Confirm Target Expression: Verify CCR2 mRNA and protein expression levels in your cell line via qPCR and Western blot, respectively.

  • Literature Review: Check publications to see if the CCR2 pathway is known to be active and relevant for proliferation in your chosen cell line.

ParameterExpected Result (Sensitive Cells)Unexpected ResultTroubleshooting Action
MTT Assay Dose-dependent decrease in OD570No significant change or increase in OD570Verify assay protocol, check for compound interference.
CCR2 Expression High mRNA and protein levelsLow or undetectable levelsSelect an alternative, validated cell line.
Positive Control Known CCR2 inhibitor reduces viabilityNo effect of positive controlRe-evaluate experimental setup and reagents.
FAQ 2: Western blot results show no change in downstream signaling protein phosphorylation after this compound treatment. Why?

Possible Cause 1: Issues with Sample Preparation Phosphorylation events are transient and can be rapidly reversed by phosphatases present in the cell lysate.

Troubleshooting Steps:

  • Use Phosphatase Inhibitors: Always add a freshly prepared cocktail of phosphatase and protease inhibitors to your lysis buffer.[5]

  • Keep Samples Cold: Perform all sample preparation steps on ice with pre-chilled buffers to minimize enzymatic activity.

  • Optimize Protein Load: For detecting modified proteins like phosphorylated targets, it may be necessary to load a higher amount of total protein (up to 100 µg per lane) than for total protein detection.[5]

Possible Cause 2: Ineffective Antibody or Blocking The detection of phosphorylated proteins requires specific antibodies and optimized blotting conditions.

Troubleshooting Steps:

  • Use a Validated Phospho-Specific Antibody: Ensure the antibody specifically recognizes the phosphorylated form of the protein at the correct molecular weight.[6]

  • Avoid Milk as a Blocking Agent: Milk contains phosphoproteins (like casein) that can cross-react with the phospho-specific antibody, leading to high background. Use 3-5% Bovine Serum Albumin (BSA) in TBS-T as a blocking agent instead.[6]

  • Include a Positive Control: Always run a sample from cells treated with a known activator of the pathway to confirm that the antibody and detection system are working correctly.[5]

  • Probe for Total Protein: After detecting the phosphorylated target, strip the membrane and re-probe with an antibody for the total (unmodified) protein to confirm equal protein loading and to assess the ratio of phosphorylated to total protein.

ParameterExpected ResultUnexpected ResultTroubleshooting Action
Phospho-Protein Signal Signal decreases with this compoundNo change in signalUse fresh phosphatase inhibitors; keep samples cold.
Total Protein Signal Consistent across all lanesConsistent across all lanesOptimize antibody and blocking (use BSA, not milk).[6]
Positive Control Signal Strong phospho-protein signalWeak or no signalValidate antibody and experimental conditions.
FAQ 3: I see unexpected cell migration/adhesion results with this compound.

Possible Cause: Off-Target Effects or Paradoxical Pathway Activation Kinase inhibitors and receptor antagonists can sometimes have unexpected off-target effects or, in some cellular contexts, cause paradoxical activation of parallel signaling pathways.[7][8][9] This can occur if this compound affects other receptors or if the inhibition of CCR2 leads to a compensatory activation of another signaling cascade that also influences cell migration.

Troubleshooting Steps:

  • Perform a Kinome Scan: To identify potential off-target interactions, consider profiling this compound against a broad panel of kinases and receptors.

  • Investigate Parallel Pathways: Review literature related to your cell model to identify alternative pathways involved in migration. Use specific inhibitors for those pathways in combination with this compound to dissect the mechanism.

  • Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects may only appear at higher concentrations of the compound.

Troubleshooting_Flow Start Unexpected Result Observed CheckAssay 1. Verify Assay Integrity (Controls, Reagents, Protocol) Start->CheckAssay CheckModel 2. Validate Biological Model (Cell Line, Target Expression) CheckAssay->CheckModel Assay OK Resolved Problem Identified & Resolved CheckAssay->Resolved Issue Found InvestigateMechanism 3. Investigate Mechanism (Off-Target, Pathway Crosstalk) CheckModel->InvestigateMechanism Model OK CheckModel->Resolved Issue Found InvestigateMechanism->Resolved Cause Identified Consult Consult Literature / Technical Support InvestigateMechanism->Consult No Clear Cause

Figure 2: A logical workflow for troubleshooting unexpected experimental results.

III. Key Experimental Protocols

Western Blot for Phosphorylated Proteins

This protocol is optimized for detecting changes in protein phosphorylation following this compound treatment.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail.[5]

    • Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation:

    • Normalize samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 30-50 µg of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T). Do not use milk. [6]

    • Incubate with a validated primary phospho-specific antibody overnight at 4°C, diluted in 5% BSA/TBS-T.

    • Wash the membrane 3x for 5 minutes each with TBS-T.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again 3x for 5 minutes each with TBS-T.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To confirm equal loading, strip the membrane and re-probe for the total protein or a housekeeping protein (e.g., GAPDH, β-actin).

Immunofluorescence for Transcription Factor Localization

This protocol allows for the visualization of transcription factor translocation to or from the nucleus.[10]

  • Cell Culture:

    • Grow cells on sterile glass coverslips in a multi-well plate.

    • Treat with this compound and appropriate controls for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash 3x with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash 3x with PBS.

    • Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 30 minutes.

    • Incubate with the primary antibody against the transcription factor of interest (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash 3x with PBST.

    • Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash 3x with PBST.

    • Counterstain nuclei with DAPI or Hoechst stain for 5 minutes.[11]

    • Wash 2x with PBS.

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize using a fluorescence or confocal microscope. The nuclear localization of the transcription factor can be quantified by comparing the fluorescence intensity in the nucleus versus the cytoplasm.[11][12]

References

Validation & Comparative

A Comparative Efficacy Analysis of Ilacirnon and Standard of Care in Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the investigational CCR2 antagonist Ilacirnon with current standard of care treatments for diabetic nephropathy, supported by clinical trial data and detailed experimental protocols.

This guide provides a comprehensive comparison of the investigational drug this compound (formerly CCX140-B), a C-C chemokine receptor type 2 (CCR2) antagonist, with the established standard of care for diabetic nephropathy, focusing on Sodium-Glucose Cotransporter-2 (SGLT-2) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor agonists. The comparison is based on available clinical trial data for efficacy in improving key renal endpoints.

Mechanism of Action: A Tale of Two Approaches

This compound represents a targeted approach to mitigating the inflammatory processes implicated in the progression of diabetic kidney disease. As a CCR2 antagonist, it works by blocking the infiltration of inflammatory monocytes and macrophages into the kidney, thereby aiming to reduce renal inflammation and subsequent damage.[1][2][3]

In contrast, the current standard of care, which includes SGLT-2 inhibitors and GLP-1 receptor agonists, primarily addresses the hemodynamic and metabolic aspects of diabetic nephropathy. SGLT-2 inhibitors lower intraglomerular pressure by promoting natriuresis and glucosuria, while GLP-1 receptor agonists have demonstrated benefits in glycemic control and have shown direct renal protective effects.[4][5][6]

Comparative Efficacy: A Look at the Data

Direct head-to-head clinical trials comparing this compound with SGLT-2 inhibitors or GLP-1 receptor agonists are not available. Therefore, this comparison is based on an indirect analysis of their respective Phase 2 and Phase 3 clinical trial results versus placebo, on a background of standard renin-angiotensin system (RAS) inhibition.

Table 1: Comparative Efficacy on Urinary Albumin-to-Creatinine Ratio (UACR)

TreatmentClinical TrialBaseline UACR (mg/g)Change in UACR from Baseline
This compound (5 mg) NCT01447147100-3000-18% (placebo-corrected)
Canagliflozin (SGLT-2i) CREDENCE>300 to ≤5000Statistically significant reduction vs. placebo
Liraglutide (GLP-1 RA) LEADERVaried17% reduction vs. placebo

Table 2: Comparative Efficacy on Estimated Glomerular Filtration Rate (eGFR)

TreatmentClinical TrialBaseline eGFR (mL/min/1.73 m²)Change in eGFR from Baseline
This compound (5 mg) NCT01447147≥25Not reported as a primary outcome
Canagliflozin (SGLT-2i) CREDENCE≥30 to <90Slower rate of decline vs. placebo
Liraglutide (GLP-1 RA) LEADERVariedSlower rate of decline in patients with moderate/severe CKD

Experimental Protocols: A Methodological Overview

This compound: The NCT01447147 Trial
  • Objective: To assess the safety, tolerability, and effect of this compound on albuminuria in patients with type 2 diabetes and nephropathy.

  • Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.

  • Participants: Patients with type 2 diabetes, a urinary albumin-to-creatinine ratio (UACR) between 100 and 3000 mg/g, and an estimated glomerular filtration rate (eGFR) of ≥25 mL/min/1.73 m². All patients were on a stable dose of an ACE inhibitor or an ARB.

  • Intervention: Patients were randomized to receive either this compound (5 mg or 10 mg daily) or placebo, in addition to their standard care.

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in UACR at 52 weeks.

Standard of Care: The CREDENCE Trial (Canagliflozin)
  • Objective: To evaluate the efficacy and safety of canagliflozin on renal and cardiovascular outcomes in patients with type 2 diabetes and established chronic kidney disease.

  • Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.

  • Participants: Patients with type 2 diabetes, an eGFR of 30 to <90 mL/min/1.73 m², and albuminuria (UACR >300 to 5000 mg/g).[7][8][9][10][11] All patients were on a stable dose of an ACE inhibitor or an ARB.[7][8][9][10][11]

  • Intervention: Patients were randomized to receive canagliflozin 100 mg daily or placebo.[8][10][11]

  • Primary Endpoint: The primary outcome was a composite of end-stage kidney disease (ESKD), a doubling of the serum creatinine level, or death from renal or cardiovascular causes.[7][8][10]

Standard of Care: The LEADER Trial (Liraglutide)
  • Objective: To evaluate the long-term effects of liraglutide on cardiovascular and renal outcomes in patients with type 2 diabetes at high cardiovascular risk.

  • Design: A randomized, double-blind, placebo-controlled, multicenter, long-term trial.[12][13][14][15]

  • Participants: Patients with type 2 diabetes and high cardiovascular risk.

  • Intervention: Patients were randomized to receive liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care.[12][13][14][15]

  • Renal Outcome: A pre-specified secondary composite renal outcome included new-onset persistent macroalbuminuria, persistent doubling of serum creatinine, end-stage renal disease, or death due to renal disease.[15]

Visualizing the Pathways and Processes

CCR2_Signaling_Pathway cluster_blood Blood Vessel cluster_kidney Kidney Tissue Monocyte Monocyte CCR2_Receptor CCR2 Receptor Monocyte->CCR2_Receptor expresses CCL2 CCL2 CCL2->CCR2_Receptor binds Macrophage Macrophage Inflammation Inflammation & Fibrosis Macrophage->Inflammation promotes Podocyte Podocyte Inflammation->Podocyte damages CCR2_Receptor->Macrophage activates infiltration This compound This compound This compound->CCR2_Receptor blocks

CCR2 Signaling Pathway in Diabetic Nephropathy

Experimental_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Population Patient Population (T2D & Nephropathy) Inclusion_Criteria Inclusion Criteria Met? (UACR, eGFR, on ACEi/ARB) Patient_Population->Inclusion_Criteria Randomization Randomization (1:1:1) Inclusion_Criteria->Randomization Yes Ilacirnon_Arm This compound + Standard of Care Randomization->Ilacirnon_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Follow_Up 52-Week Follow-up Ilacirnon_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Assessment (Change in UACR) Follow_Up->Primary_Endpoint

This compound Phase 2 Trial Workflow

Conclusion

This compound, with its anti-inflammatory mechanism of action, has demonstrated a modest but statistically significant reduction in albuminuria in a Phase 2 clinical trial for diabetic nephropathy when added to the standard of care. The current first-line therapies, SGLT-2 inhibitors and GLP-1 receptor agonists, have shown robust efficacy in large-scale clinical trials, not only in reducing albuminuria but also in slowing the decline of eGFR and reducing the risk of major adverse renal and cardiovascular events. While direct comparative data is lacking, this guide provides an objective overview based on available evidence to inform the research and drug development community. Further investigation would be required to definitively establish the comparative efficacy and potential role of CCR2 inhibition in the management of diabetic nephropathy.

References

Unveiling Ilacirnon's Preclinical Promise: A Comparative Analysis in Kidney Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the therapeutic effects of Ilacirnon (formerly CCX140-B), a C-C chemokine receptor type 2 (CCR2) antagonist, in preclinical models of diabetic nephropathy and focal segmental glomerulosclerosis (FSGS). The data presented herein is juxtaposed with alternative CCR2 antagonists to offer a clear perspective on this compound's potential.

This compound, a small molecule inhibitor of the CCR2 receptor, has been investigated for its potential to mitigate kidney damage in chronic kidney diseases. The underlying mechanism involves the blockade of the CCL2/CCR2 signaling pathway, a critical driver of monocyte and macrophage recruitment to inflamed tissues, including the kidneys. This guide synthesizes available preclinical data to validate its therapeutic efficacy.

The CCL2/CCR2 Signaling Axis in Kidney Disease

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 play a pivotal role in the pathogenesis of diabetic nephropathy and FSGS. In these conditions, various renal cells, including podocytes and tubular epithelial cells, upregulate CCL2 expression. This chemokine then binds to CCR2 on the surface of monocytes and macrophages, promoting their infiltration into the kidney. Once in the renal tissue, these inflammatory cells contribute to fibrosis, glomerular injury, and proteinuria. By blocking this interaction, CCR2 antagonists like this compound aim to disrupt this inflammatory cascade and preserve kidney function.

CCL2_CCR2_Pathway cluster_kidney Kidney Tissue Monocyte Monocyte Macrophage Macrophage Monocyte->Macrophage differentiates into CCR2 CCR2 RenalCells Injured Renal Cells (Podocytes, Tubular Epithelium) CCL2 CCL2 (MCP-1) RenalCells->CCL2 releases Inflammation Inflammation Fibrosis Proteinuria Macrophage->Inflammation This compound This compound (CCR2 Antagonist) This compound->CCR2 blocks CCL2->CCR2 Experimental_Workflow start Disease Model Induction treatment Treatment Administration (e.g., this compound, Vehicle) start->treatment monitoring In-life Monitoring (Body weight, Blood glucose, etc.) treatment->monitoring urine_collection Urine & Blood Collection monitoring->urine_collection analysis Biochemical & Histological Analysis urine_collection->analysis endpoint Data Analysis & Interpretation analysis->endpoint

Ilacirnon: A Comparative Analysis of a CCR2 Antagonist in Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial results for Ilacirnon, a C-C chemokine receptor type 2 (CCR2) antagonist, in diabetic nephropathy and focal segmental glomerulosclerosis (FSGS). Its performance is compared with current standard-of-care and emerging therapies, supported by available experimental data.

Executive Summary

This compound (formerly CCX140) is an orally administered small molecule that selectively blocks CCR2, a key receptor in the inflammatory cascade implicated in the progression of kidney diseases. Clinical development has focused on its potential to reduce albuminuria and preserve kidney function. While a Phase II trial in diabetic nephropathy showed a statistically significant reduction in urinary albumin-to-creatinine ratio (UACR), the development for focal segmental glomerulosclerosis (FSGS) has been halted due to the termination of a Phase II study. This guide presents the available clinical data for this compound and juxtaposes it with that of established and emerging treatments for these conditions, highlighting both its potential and limitations.

Mechanism of Action: CCR2 Antagonism

This compound exerts its therapeutic effect by inhibiting the C-C chemokine receptor type 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are central to the recruitment of monocytes and macrophages to sites of inflammation. In the context of kidney disease, this inflammatory cell infiltration contributes to glomerular and interstitial fibrosis, leading to a decline in renal function. By blocking the CCR2 signaling pathway, this compound aims to attenuate this inflammatory response, thereby slowing the progression of kidney damage.

cluster_0 Cellular Stress/Injury in Kidney cluster_1 Inflammatory Cascade KidneyCells Glomerular/Tubular Cells CCL2 CCL2 (MCP-1) Production KidneyCells->CCL2 Upregulation CCR2 CCR2 Receptor on Monocytes/Macrophages CCL2->CCR2 Binding Recruitment Monocyte/Macrophage Recruitment & Infiltration CCR2->Recruitment Inflammation Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) Recruitment->Inflammation Fibrosis Fibrosis & Tissue Damage Inflammation->Fibrosis This compound This compound This compound->CCR2 Antagonism

This compound's Mechanism of Action via CCR2 Antagonism.

This compound in Diabetic Nephropathy: Clinical Trial Results

The primary evidence for this compound's efficacy in diabetic nephropathy comes from a 52-week, randomized, double-blind, placebo-controlled Phase II trial (NCT01447147). This study evaluated the safety and efficacy of this compound in patients with type 2 diabetes and persistent albuminuria who were already receiving standard-of-care treatment with angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs).

Efficacy Data

The study's primary endpoint was the change from baseline in the urinary albumin-to-creatinine ratio (UACR). The 5 mg dose of this compound met this endpoint, demonstrating a statistically significant reduction in UACR compared to placebo.

Table 1: Efficacy of this compound in Diabetic Nephropathy (52 Weeks)
Treatment Group N Mean Change from Baseline in UACR Difference vs. Placebo (95% CI)
Placebo111-2%-
This compound 5 mg110-18%-16% (-5% to -26%)[1]
This compound 10 mg111-11%-10% (2% to -20%)[1]
Safety and Tolerability

This compound was generally well-tolerated. The incidence of adverse events was comparable to or lower than that of the placebo group.

Table 2: Adverse Events in the this compound Diabetic Nephropathy Trial
Event Placebo (N=111) This compound 5 mg (N=110)
Any Adverse Event73%65%
Serious Adverse EventsNot specifiedNot specified
Renal Events00

Comparison with Alternatives in Diabetic Nephropathy

The current standard of care for diabetic nephropathy has evolved to include SGLT2 inhibitors and nonsteroidal mineralocorticoid receptor antagonists (MRAs), in addition to RAAS inhibition. These agents have demonstrated significant renal and cardiovascular benefits in large-scale clinical trials.

Table 3: Comparison of Efficacy in Diabetic Nephropathy
Drug Class (Trial) Mechanism Key Efficacy Outcome (vs. Placebo) Adverse Events of Note
This compound (CCR2 Antagonist) Anti-inflammatory-16% change in UACR (5 mg dose)[1]Generally well-tolerated[1]
Dapagliflozin (SGLT2i - DAPA-CKD) Glucosuria, reduced intraglomerular pressure-35.1% change in UACR in T2D patients[2]Genital mycotic infections, diabetic ketoacidosis (rare)
Canagliflozin (SGLT2i - CREDENCE) Glucosuria, reduced intraglomerular pressure30% lower relative risk of the primary composite renal outcomeLower limb amputation (risk now considered lower), bone fracture
Empagliflozin (SGLT2i - EMPA-KIDNEY) Glucosuria, reduced intraglomerular pressure28% relative risk reduction in CKD progression or CV deathGenital mycotic infections, diabetic ketoacidosis (rare)
Finerenone (Nonsteroidal MRA - FIDELIO-DKD) Blocks mineralocorticoid receptor overactivation31% reduction in UACR at 4 months; 18% lower risk of primary composite kidney outcomeHyperkalemia

This compound in Focal Segmental Glomerulosclerosis (FSGS)

The development of this compound for the treatment of FSGS was halted following the termination of the Phase II LUMINA-2 trial (NCT03703908). As a result, there are no published clinical trial data on the efficacy and safety of this compound in this patient population. This represents a significant limitation in evaluating its potential for this indication.

Comparison with Alternatives in FSGS

Treatment for primary FSGS typically involves a prolonged course of corticosteroids, with calcineurin inhibitors (e.g., cyclosporine) and mycophenolate mofetil (MMF) used as second-line or steroid-sparing agents. Recently, sparsentan, a dual endothelin-angiotensin receptor antagonist, has emerged as a novel therapeutic option.

Table 4: Comparison of Efficacy in FSGS
Drug Mechanism Key Efficacy Outcome Adverse Events of Note
This compound Anti-inflammatory (CCR2 antagonist)No clinical trial data availableN/A
Corticosteroids Immunosuppressive40-60% remission rate in idiopathic FSGSNumerous, including weight gain, hyperglycemia, osteoporosis, infections
Cyclosporine Calcineurin inhibitor (immunosuppressive)70% partial or complete remission in steroid-resistant FSGS (vs. 4% placebo)[3]Nephrotoxicity, hypertension, hyperkalemia
Mycophenolate Mofetil (MMF) Immunosuppressive~70% remission rate (similar to conventional therapy)[4]Gastrointestinal disturbances, myelosuppression
Sparsentan (DUPLEX Trial) Dual endothelin-angiotensin receptor antagonist50% reduction in proteinuria at 108 weeks (vs. 32% for irbesartan)[5][6]; did not meet primary eGFR slope endpoint[5][6]Hypotension, hyperkalemia, edema

Experimental Protocols

Detailed experimental protocols for the this compound trials are not publicly available. However, based on the published data for the diabetic nephropathy trial and protocols for similar studies, a general workflow can be outlined.

This compound Phase II Diabetic Nephropathy Trial (NCT01447147) - Methodological Summary
  • Study Design : A 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Population : 332 patients with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of at least 25 mL/min/1.73 m², and a UACR between 100 and 3000 mg/g, on a stable dose of an ACE inhibitor or ARB.

  • Intervention : Patients were randomized 1:1:1 to receive placebo, this compound 5 mg, or this compound 10 mg once daily.

  • Primary Outcome : Change from baseline in UACR over 52 weeks.

  • Key Secondary/Safety Outcomes : Safety and tolerability, including adverse events and laboratory assessments.

cluster_0 Patient Screening & Enrollment cluster_1 Randomization & Treatment cluster_2 Follow-up & Analysis Screening Screening of Patients (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (UACR, eGFR, Vitals) InformedConsent->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Placebo Placebo + Standard of Care Randomization->Placebo Ilacirnon5 This compound 5mg + Standard of Care Randomization->Ilacirnon5 Ilacirnon10 This compound 10mg + Standard of Care Randomization->Ilacirnon10 FollowUp Follow-up Visits (e.g., Weeks 4, 12, 26, 52) - UACR & eGFR Monitoring - Adverse Event Reporting EoS End of Study (Week 52) FollowUp->EoS Analysis Primary & Secondary Endpoint Analysis EoS->Analysis

Generalized Experimental Workflow for a Phase II Kidney Disease Trial.

Limitations and Future Directions

The clinical development of this compound faces significant hurdles. While the Phase II results in diabetic nephropathy were promising for the 5 mg dose, the lack of a clear dose-response and the subsequent discontinuation of development for other indications, including FSGS, raise questions about its overall therapeutic potential and development strategy. The primary limitations of the available data are:

  • Lack of Phase III Data : Without large-scale Phase III trials, the long-term efficacy and safety of this compound in diabetic nephropathy remain unconfirmed.

  • No Data in FSGS : The termination of the LUMINA-2 trial leaves a complete absence of clinical evidence for this compound in this disease.

  • Comparison Challenges : Direct comparisons with newer agents like SGLT2 inhibitors and sparsentan are difficult due to differences in trial design, patient populations, and the time periods in which the studies were conducted.

For drug development professionals, the experience with this compound underscores the challenges of targeting inflammatory pathways in chronic kidney disease. While mechanistically plausible, demonstrating robust and consistent clinical efficacy on top of a continuously improving standard of care is a high bar. Future research could explore the efficacy of CCR2 antagonists in specific subpopulations of patients with high inflammatory burdens or in combination with other renoprotective agents. However, without further investment and successful late-stage trials, the future of this compound in the treatment of kidney disease is uncertain.

References

A Comparative Analysis of Ilacirnon and Cenicriviroc in Preclinical Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic development for inflammatory diseases, the strategic targeting of chemokine receptors has emerged as a promising approach. This guide provides a detailed comparison of two notable chemokine receptor antagonists, ilacirnon (CCX140) and cenicriviroc (CVC), based on available preclinical data. The focus is on their respective mechanisms of action, efficacy in various inflammatory models, and the experimental designs used to evaluate their performance. This objective analysis is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel anti-inflammatory therapies.

Introduction to this compound and Cenicriviroc

This compound, also known as CCX140, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 is a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation. By blocking this receptor, this compound aims to mitigate the inflammatory cascade driven by these immune cells.

Cenicriviroc is a dual antagonist of both CCR2 and C-C chemokine receptor 5 (CCR5).[2][3] CCR5, in addition to its role in monocyte and macrophage trafficking, is also a crucial co-receptor for HIV entry into cells and is expressed on various immune cells, including T cells.[4] The dual antagonism of cenicriviroc suggests a broader potential to modulate inflammatory responses.

Mechanism of Action and Signaling Pathways

Both this compound and cenicriviroc exert their effects by blocking the downstream signaling pathways initiated by the binding of chemokines to their respective receptors. The primary ligand for CCR2 is CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), while CCR5 is activated by several chemokines, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).

Upon chemokine binding, CCR2 and CCR5, which are G protein-coupled receptors (GPCRs), trigger a cascade of intracellular events. These signaling pathways ultimately lead to cellular responses such as chemotaxis, proliferation, survival, and cytokine production. Key downstream pathways for both receptors include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway.[5][6][7][8] By inhibiting the initial receptor activation, this compound and cenicriviroc effectively dampen these pro-inflammatory signals.

CCR2_CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 CCL3/4/5 CCL3/4/5 CCR5 CCR5 CCL3/4/5->CCR5 G_Protein G Protein CCR2->G_Protein CCR5->G_Protein This compound This compound (CCX140) This compound->CCR2 Cenicriviroc Cenicriviroc Cenicriviroc->CCR2 Cenicriviroc->CCR5 PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK MAPK Pathway G_Protein->MAPK Inflammatory_Response Chemotaxis, Cytokine Production, Proliferation, Survival PI3K_Akt->Inflammatory_Response JAK_STAT->Inflammatory_Response MAPK->Inflammatory_Response

Mechanism of Action of this compound and Cenicriviroc

Comparative Efficacy in Preclinical Models

A direct head-to-head comparison of this compound and cenicriviroc in the same inflammatory model has not been extensively published. However, by examining their performance in similar preclinical assays, we can draw inferences about their relative activities.

In Vitro Activity

The in vitro potency of both compounds has been characterized in various assays. This compound is a highly potent CCR2 antagonist with a dissociation constant (Kd) of 2.3 nM for human CCR2.[1] It effectively inhibits CCL2-induced chemotaxis of human monocytes with IC50 values of 8 nM in buffer and 200 nM in the presence of 100% human serum.[1] Cenicriviroc demonstrates nanomolar potency against both CCR2 and CCR5.[3]

CompoundTarget(s)AssayPotencyReference
This compound (CCX140) CCR2hCCR2 Binding (Kd)2.3 nM[1]
CCL2-induced Monocyte Chemotaxis (IC50, buffer)8 nM[1]
CCL2-induced Monocyte Chemotaxis (IC50, 100% human serum)200 nM[1]
CCL2-induced Ca2+ Mobilization in Monocytes (IC50)3 nM[1]
Cenicriviroc (CVC) CCR2/CCR5In vitro ligand binding (IC50)2-6 nM[2]
CCR2 Receptor Occupancy on Monocytes (~98%)6 nmol/L[9]
CCR5 Receptor Occupancy on T-cells (≥90%)2.3-3.1 nmol/L[9]
In Vivo Inflammatory Models

Both this compound and cenicriviroc have demonstrated efficacy in in vivo models of inflammation, most notably the thioglycollate-induced peritonitis model, which assesses the recruitment of inflammatory cells into the peritoneal cavity.

This compound (CCX140) in Thioglycollate-Induced Peritonitis: In a study using human CCR2 knock-in mice, this compound treatment resulted in a dose-dependent reduction in the number of peritoneal leukocytes following a thioglycollate challenge. A strong blockade of leukocyte infiltration was observed at a dose of 30 mg/kg.[1]

Cenicriviroc (CVC) in Thioglycollate-Induced Peritonitis: Cenicriviroc also significantly reduced monocyte/macrophage recruitment in the thioglycollate-induced peritonitis mouse model at doses of ≥20 mg/kg/day.[9]

CompoundModelAnimalDosingKey FindingsReference
This compound (CCX140) Thioglycollate-Induced PeritonitishCCR2 Knock-in Mice3, 10, 30 mg/kgDose-dependent reduction in peritoneal leukocytes. Strong blockade at 30 mg/kg.[1]
Cenicriviroc (CVC) Thioglycollate-Induced PeritonitisMice≥20 mg/kg/daySignificant reduction in monocyte/macrophage recruitment.[9]
Cenicriviroc (CVC) Thioacetamide-Induced Liver FibrosisRats30 mg/kg35.7% reduction in collagen deposition.
Cenicriviroc (CVC) Diet-Induced NASHMice20 and 100 mg/kg/daySignificant reduction in NAFLD activity score and liver fibrosis.[9]

Experimental Protocols

Thioglycollate-Induced Peritonitis Model

This model is widely used to study acute inflammation and the recruitment of leukocytes, particularly monocytes and macrophages.

Thioglycollate_Peritonitis_Workflow Start Start Drug_Administration Administer this compound, Cenicriviroc, or Vehicle Start->Drug_Administration Induce_Peritonitis Intraperitoneal Injection of Thioglycollate Drug_Administration->Induce_Peritonitis Incubation Incubation Period (e.g., 12-72 hours) Induce_Peritonitis->Incubation Cell_Harvest Peritoneal Lavage to Collect Exudate Cells Incubation->Cell_Harvest Cell_Analysis Cell Counting and Flow Cytometry Analysis Cell_Harvest->Cell_Analysis End End Cell_Analysis->End

Workflow for Thioglycollate-Induced Peritonitis Model

Protocol Outline:

  • Animal Model: Typically, mice are used for this assay. For studying compounds with species-specific activity like this compound, humanized models (e.g., hCCR2 knock-in mice) are employed.

  • Drug Administration: this compound, cenicriviroc, or a vehicle control is administered to the animals, often via oral gavage, at predetermined doses and time points before the inflammatory challenge.

  • Induction of Peritonitis: A sterile solution of thioglycollate broth is injected into the peritoneal cavity of the mice.

  • Incubation: The animals are monitored for a specific period (e.g., 12 to 72 hours) to allow for the inflammatory response and leukocyte recruitment to occur.

  • Cell Collection: The peritoneal cavity is lavaged with a sterile saline solution to collect the inflammatory exudate containing the recruited immune cells.

  • Analysis: The collected cells are counted, and flow cytometry is used to identify and quantify different leukocyte populations, such as monocytes, macrophages, and neutrophils.

CCL2-Induced Monocyte Chemotaxis Assay

This in vitro assay measures the ability of a compound to inhibit the migration of monocytes towards a CCL2 gradient.

Protocol Outline:

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are purified.

  • Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane is used. The lower chamber is filled with media containing CCL2, and the upper chamber contains the monocytes pre-incubated with different concentrations of the test compound (this compound or cenicriviroc) or a vehicle control.

  • Incubation: The chamber is incubated for a few hours to allow the monocytes to migrate through the membrane towards the CCL2 gradient.

  • Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The percentage of inhibition of chemotaxis at each compound concentration is calculated to determine the IC50 value.

Discussion and Conclusion

Both this compound and cenicriviroc have demonstrated potent anti-inflammatory properties in preclinical models by targeting key chemokine receptors involved in leukocyte trafficking. This compound's high selectivity for CCR2 makes it a focused therapeutic candidate for inflammatory conditions predominantly driven by monocyte and macrophage infiltration. Cenicriviroc, with its dual CCR2/CCR5 antagonism, offers a broader mechanism of action that may be advantageous in more complex inflammatory diseases where multiple immune cell types and chemokine pathways are implicated.

References

Assessing the Translational Potential of Ilacirnon for Diabetic Nephropathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ilacirnon (also known as CCX140-B), an investigational CCR2 receptor antagonist, with current standard-of-care and emerging therapies for the treatment of diabetic nephropathy. The data presented is based on publicly available preclinical and clinical trial information to aid in the assessment of this compound's translational potential.

Quantitative Data Comparison

The following tables summarize the performance of this compound in a phase 2 clinical trial and compare it with established and emerging treatments for diabetic nephropathy.

Table 1: this compound (CCX140-B) Phase 2 Clinical Trial Results in Patients with Type 2 Diabetes and Nephropathy

EndpointPlacebo + Standard of Care (SoC)This compound (5 mg) + SoCThis compound (10 mg) + SoC
Change in Urinary Albumin-to-Creatinine Ratio (UACR) at 52 weeks --18%-
Annualized rate of eGFR decline (mL/min/1.73 m²) -2.3-1.3-

SoC: Standard of Care, including angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs). Data from a ChemoCentryx press release on the 52-week results of a phase 2 trial.

Table 2: Comparison of this compound with Other Therapies for Diabetic Nephropathy

Drug ClassMechanism of ActionKey Efficacy Endpoint(s)
This compound (CCX140-B) CCR2 antagonistReduction in UACR, attenuation of eGFR decline.
ACE Inhibitors/ARBs RAAS inhibitionReduction in albuminuria, slowing of eGFR decline.
SGLT2 Inhibitors Inhibition of glucose reabsorption in the kidneyReduction in risk of kidney failure, cardiovascular events, and death.
GLP-1 Receptor Agonists Augments glucose-dependent insulin secretion, slows gastric emptyingReduction in new-onset persistent macroalbuminuria and slowing of eGFR decline.
Mineralocorticoid Receptor Antagonists (e.g., Finerenone) Blocks mineralocorticoid receptor activationReduction in the risk of CKD progression and cardiovascular events.

Experimental Protocols

This compound (CCX140-B) Phase 2 Clinical Trial (NCT01447147)

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter phase 2 study.

  • Patient Population: Patients with type 2 diabetes and persistent albuminuria (urinary albumin-to-creatinine ratio [UACR] of 200-3000 mg/g) who were receiving a stable dose of an ACE inhibitor or an ARB.

  • Intervention: Patients were randomly assigned to receive once-daily oral doses of placebo, 5 mg of this compound, or 10 mg of this compound, in addition to their standard of care.

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in UACR at 12 weeks. The study was later extended to 52 weeks.

  • Key Secondary Endpoints: Included the change from baseline in estimated glomerular filtration rate (eGFR).

  • Methodology: UACR was measured from first-morning void urine samples. eGFR was calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation. Safety and tolerability were also assessed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical clinical trial workflow for diabetic nephropathy.

cluster_endothelium Endothelial Cell cluster_monocyte Monocyte/Macrophage CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to Inflammation Inflammation (e.g., TNF-α, IL-6) CCR2->Inflammation Activates Fibrosis Fibrosis (e.g., TGF-β) CCR2->Fibrosis Promotes This compound This compound This compound->CCR2 Blocks KidneyDamage Kidney Damage Inflammation->KidneyDamage Fibrosis->KidneyDamage cluster_workflow Clinical Trial Workflow for Diabetic Nephropathy Screening Patient Screening (T2D, Albuminuria, on SoC) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 52 weeks) Randomization->Treatment Placebo + SoC Randomization->Treatment Drug + SoC FollowUp Follow-up Treatment->FollowUp Analysis Data Analysis (UACR, eGFR) FollowUp->Analysis

Independent Validation of Ilacirnon's Mechanism of Action: A Comparative Analysis with NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A review of available scientific literature indicates that Ilacirnon (also known as CCX140-B) is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2) and is not classified as a direct inhibitor of the NLRP3 inflammasome.[1] While preclinical studies suggest an indirect link between CCR2 inhibition and the attenuation of NLRP3-dependent inflammation, a direct comparison of this compound with established NLRP3 inhibitors is not appropriate based on current evidence. This guide will clarify the validated mechanism of action of this compound and provide a comparative overview of well-characterized NLRP3 inflammasome inhibitors for researchers in drug development.

This compound has been investigated in clinical trials for conditions such as diabetic nephropathy.[2] Its therapeutic rationale is based on blocking the CCR2 pathway, which is involved in the recruitment of monocytes and macrophages to sites of inflammation.

A recent study investigating a different CCR2 antagonist, RS504393, in a model of myocardial ischemia-reperfusion injury, demonstrated that inhibition of CCR2 can suppress the expression of NLRP3, caspase-1, and downstream inflammatory cytokines IL-1β and IL-18.[3] This suggests that the anti-inflammatory effects of CCR2 antagonists like this compound may, in part, be mediated by a downstream dampening of the NLRP3 inflammasome pathway. However, this is an indirect effect, and this compound has not been shown to directly bind to or inhibit any component of the NLRP3 inflammasome.

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response to a wide range of danger signals. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis.[4][5][6]

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_trans NLRP3 Transcription NFkB->NLRP3_trans Stimuli ATP, Toxins, Crystals, etc. K_efflux K+ Efflux Stimuli->K_efflux ROS Mitochondrial ROS Stimuli->ROS Lysosomal_damage Lysosomal Damage Stimuli->Lysosomal_damage NLRP3 NLRP3 K_efflux->NLRP3 ROS->NLRP3 Lysosomal_damage->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1B_node Pro-IL-1β Casp1->Pro_IL1B_node Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D (GSDMD) Casp1->GSDMD IL1B Mature IL-1β (Secretion) Pro_IL1B_node->IL1B IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Comparison of Investigational NLRP3 Inflammasome Inhibitors

For researchers interested in the direct inhibition of the NLRP3 inflammasome, a number of small molecules have been developed and are at various stages of preclinical and clinical investigation. These compounds can be broadly categorized based on their mechanism of action.

Inhibitor ClassExample Compound(s)Mechanism of ActionReported IC50 (IL-1β release)Development Stage
Direct NLRP3 Binders MCC950 (CP-456,773), Oridonin, CY-09Directly bind to the NACHT domain of NLRP3, preventing its oligomerization and activation.[4][7][8]MCC950: ~8 nM (mouse BMDM)[8]Preclinical / Early Clinical
NEK7-NLRP3 Interaction Blockers Licochalcone BBinds to NEK7, preventing its interaction with NLRP3, which is essential for inflammasome activation.[7]~1.5 µM (mouse BMDM)Preclinical
Upstream Signal Inhibitors Bay 11-7082Inhibits the NF-κB pathway, reducing the priming signal for NLRP3 and pro-IL-1β expression.[4]Not specific to NLRP3 activationPreclinical
Ion Flux Modulators β-hydroxybutyrate (BHB)Prevents K+ efflux, a key trigger for NLRP3 activation.[9]Dose-dependent inhibitionPreclinical

Experimental Protocols for Validating NLRP3 Inflammasome Inhibition

The independent validation of a compound's activity against the NLRP3 inflammasome typically involves a series of in vitro and cellular assays.

Key Experiment: IL-1β Release Assay in Macrophages

Objective: To quantify the inhibitory effect of a test compound on NLRP3-dependent IL-1β secretion from macrophages.

Methodology:

  • Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cell (PBMC)-derived macrophages are cultured in appropriate media.

  • Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or a known NLRP3 inhibitor) for 30-60 minutes.

  • Activation (Signal 2): The NLRP3 inflammasome is activated with a specific stimulus, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of mature IL-1β in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental_Workflow start Culture Macrophages (BMDMs or PBMCs) priming Prime with LPS (Signal 1) start->priming treatment Treat with Test Compound priming->treatment activation Activate with ATP/Nigericin (Signal 2) treatment->activation collection Collect Supernatant activation->collection elisa Measure IL-1β (ELISA) collection->elisa analysis Calculate IC50 elisa->analysis

Caption: Workflow for IL-1β release assay.
Specificity Assays

To ensure a compound directly and specifically targets the NLRP3 inflammasome, further experiments are necessary:

  • Counter-screening: The compound should be tested for its effect on other inflammasomes, such as AIM2 (activated by dsDNA) and NLRC4 (activated by specific bacterial proteins), to confirm specificity for NLRP3.[8]

  • Upstream Signal Analysis: Western blotting can be used to assess whether the compound affects the LPS-induced priming step by measuring levels of pro-IL-1β and NLRP3 protein.

  • ASC Speck Formation Assay: Immunofluorescence microscopy can be used to visualize the formation of the ASC speck, a hallmark of inflammasome activation. A direct NLRP3 inhibitor should prevent ASC speck formation.

Conclusion

Based on available data, this compound's mechanism of action is as a CCR2 antagonist. While this may have downstream effects on inflammatory pathways that involve the NLRP3 inflammasome, there is no evidence to classify it as a direct NLRP3 inhibitor. Researchers and drug development professionals seeking to target the NLRP3 inflammasome should focus on compounds that have been specifically validated to interact with and inhibit components of this complex. The provided comparative data and experimental protocols offer a guide for the evaluation of such targeted therapies.

References

Safety Operating Guide

Navigating the Disposal of Specialized Laboratory Reagents: A Guide to Best Practices in the Absence of Specific Protocols for Ilacirnon

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific disposal procedures for a substance named "Ilacirnon" are not publicly available, this guide provides a comprehensive framework for managing the disposal of specialized or novel chemical reagents. The following procedures are based on established best practices for laboratory safety and chemical handling and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department and the substance's Safety Data Sheet (SDS).

Core Principles of Chemical Waste Management

The responsible disposal of laboratory waste hinges on a clear understanding of the chemical's properties and associated hazards. The primary steps involve identification, segregation, and selection of the appropriate disposal pathway.

Step-by-Step General Disposal Protocol:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for any chemical, detailing its physical and chemical properties, hazards, and specific handling and disposal instructions.

  • Identify and Characterize the Waste: Determine if the waste is hazardous. This includes identifying characteristics such as ignitability, corrosivity, reactivity, and toxicity.

  • Segregate Waste Streams: Never mix different types of chemical waste. Keep halogenated and non-halogenated solvents separate. Aqueous waste should be segregated by its properties (e.g., acidic, basic, heavy metal content).

  • Properly Label Waste Containers: All waste containers must be clearly labeled with the full chemical name(s) of the contents, concentration, and hazard warnings.

  • Select the Appropriate Disposal Method: Based on the chemical's properties and local regulations, choose the correct disposal route. Options may include:

    • Incineration: Often used for organic solvents and other combustible materials.

    • Landfill: For solid, non-hazardous waste. Hazardous waste may require a specialized, engineered landfill.[1]

    • Chemical Treatment: Neutralization of acids and bases, or oxidation/reduction of other reactive chemicals to render them non-hazardous before disposal.

    • Licensed Waste Management Contractor: For highly toxic or specialized waste, a professional disposal service is often required.[1]

In the absence of a take-back program, some non-hazardous, water-soluble chemicals in small quantities may be suitable for drain disposal after neutralization and copious flushing with water, but this should only be done with explicit approval from your institution's EHS and in compliance with local regulations.[1] For unused medications that are not on the FDA's flush list, the recommended home disposal method involves mixing the substance with an undesirable material like dirt or cat litter, sealing it in a plastic bag, and placing it in the trash.[2][3][4][5]

Hypothetical Waste Inventory for a Research Laboratory

To illustrate proper waste management, the following table summarizes a hypothetical inventory of chemical waste that might be generated in a laboratory setting.

Chemical NameQuantityHazard ClassRecommended Disposal Method
This compound (Hypothetical)50 gToxic, IrritantIncineration via licensed waste contractor
Methanol2 LFlammable LiquidIncineration
Hydrochloric Acid (1M)5 LCorrosive (Acid)Neutralization, then drain disposal (if permitted)
Chloroform1 LHalogenated Solvent, ToxicIncineration (in a dedicated halogenated waste stream)
Ethidium Bromide Solution0.5 LMutagenChemical treatment (decontamination), then incineration

Experimental Protocols for Waste Treatment

The following provides a detailed methodology for a common laboratory waste treatment procedure: the neutralization of acidic waste.

Protocol: Neutralization of a 1M Hydrochloric Acid Waste Stream

Objective: To safely neutralize acidic waste to a pH between 6.0 and 8.0 before disposal.

Materials:

  • 1M Hydrochloric Acid waste

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution (1M)

  • Large, chemically resistant container (e.g., borosilicate glass or polyethylene)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure:

  • Preparation: Don all required PPE. Place the container with the acidic waste in a well-ventilated fume hood.

  • Initial pH Measurement: Measure and record the initial pH of the waste solution.

  • Neutralization: Slowly add the neutralizing agent (sodium bicarbonate or sodium hydroxide) to the acidic waste while gently stirring. The addition of sodium bicarbonate will result in the evolution of carbon dioxide gas, so it must be added slowly to avoid excessive foaming.

  • Monitoring pH: Continuously monitor the pH of the solution. As the pH approaches 7.0, add the neutralizing agent more slowly to avoid overshooting the target pH range.

  • Final pH Adjustment: Once the pH is stable within the 6.0 - 8.0 range, stop adding the neutralizing agent.

  • Disposal: The neutralized solution can now be disposed of according to institutional guidelines. For many institutions, this neutralized aqueous solution can be poured down the drain with a large volume of running water.

Visualizing Laboratory Workflows

Diagrams can clarify complex procedures and relationships. The following visualizations, created using the DOT language, illustrate key decision-making and experimental workflows in a laboratory setting.

cluster_identification Waste Identification & Segregation cluster_disposal_pathway Disposal Pathway Selection start Start: Generate Chemical Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards (Toxic, Flammable, Corrosive, Reactive) consult_sds->identify_hazards segregate Segregate Waste by Hazard Class identify_hazards->segregate is_hazardous Is Waste Hazardous? segregate->is_hazardous non_hazardous_disposal Dispose as Non-Hazardous Waste (e.g., regular trash, drain disposal if permitted) is_hazardous->non_hazardous_disposal No hazardous_disposal Select Appropriate Hazardous Waste Disposal Method is_hazardous->hazardous_disposal Yes end End: Waste Disposed non_hazardous_disposal->end incineration Incineration hazardous_disposal->incineration landfill Engineered Landfill hazardous_disposal->landfill treatment Chemical Treatment (e.g., Neutralization) hazardous_disposal->treatment contractor Licensed Waste Contractor hazardous_disposal->contractor incineration->end landfill->end treatment->end contractor->end

Caption: Decision-making workflow for chemical waste disposal.

cluster_preparation Preparation cluster_neutralization Neutralization Process cluster_disposal Final Disposal start Start: Acidic Waste ppe Don Personal Protective Equipment (PPE) start->ppe setup Set up in Fume Hood ppe->setup measure_ph_initial Measure Initial pH setup->measure_ph_initial add_base Slowly Add Neutralizing Agent (e.g., NaHCO₃) measure_ph_initial->add_base monitor_ph Monitor pH Continuously add_base->monitor_ph check_ph Is pH between 6.0 and 8.0? monitor_ph->check_ph check_ph->add_base No dispose Dispose According to Institutional Guidelines check_ph->dispose Yes end End: Waste Neutralized and Disposed dispose->end

Caption: Experimental workflow for acid neutralization.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ilacirnon
Reactant of Route 2
Reactant of Route 2
Ilacirnon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.